SC144 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGGXYXFIICED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917497-70-2 | |
| Record name | 917497-70-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SC144 Hydrochloride: A Technical Guide to a First-in-Class gp130 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By directly binding to gp130, SC144 disrupts the downstream signaling cascade, most notably the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is constitutively activated in numerous cancers and plays a critical role in tumor progression, cell survival, and drug resistance.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction
The IL-6/gp130/STAT3 signaling axis is a key pathway in the pathogenesis of various diseases, particularly cancer.[7][8] Glycoprotein 130 is the shared signal transducer for IL-6 family cytokines, and its activation leads to the recruitment and phosphorylation of STAT3.[9][10] Activated STAT3 then translocates to the nucleus, where it regulates the expression of genes involved in cell proliferation, survival, and angiogenesis.[5][11] Dysregulation of this pathway is a hallmark of many malignancies, including ovarian, pancreatic, and breast cancers, making it an attractive target for therapeutic intervention.[7][12][13] this compound has emerged as a promising therapeutic agent that directly targets gp130, offering a novel approach to inhibit this critical oncogenic pathway.[4][7]
Mechanism of Action
This compound exerts its inhibitory effects through a multi-faceted mechanism targeting gp130:
-
Direct Binding to gp130 : SC144 directly binds to the gp130 protein.[1][2][4]
-
Induction of gp130 Phosphorylation and Deglycosylation : This binding induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[1][2][4]
-
Abrogation of STAT3 Activation : These modifications to gp130 disrupt its ability to mediate the phosphorylation of STAT3 at tyrosine 705 (Y705), a critical step for its activation.[4][14]
-
Inhibition of STAT3 Nuclear Translocation : By preventing STAT3 phosphorylation, SC144 abrogates its translocation to the nucleus.[1][2][3]
-
Downregulation of Target Gene Expression : Consequently, the expression of STAT3 downstream target genes, which are crucial for tumor growth and survival (e.g., Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7), is inhibited.[15]
This targeted inhibition of the gp130/STAT3 pathway ultimately leads to cell-cycle arrest, induction of apoptosis, and anti-angiogenic effects in cancer cells.[1][2]
Quantitative Data
The efficacy of SC144 has been demonstrated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 0.72 | [1][2] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [1][2] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [1][2] |
| NCI/ADR-RES | Drug-Resistant Ovarian | 0.43 | [1] |
| HEY | Cisplatin-Resistant Ovarian | 0.88 | [1] |
| AsPC-1 | Pancreatic Cancer | ~0.5-1.0 | [16] |
| L3.6pl | Pancreatic Cancer | ~0.5-1.0 | [16] |
| HT-29 | Colorectal Cancer | ~0.4-4.0 | [17] |
| MDA-MB-435 | Breast Cancer | ~0.4-4.0 | [17] |
Table 1: In Vitro Cytotoxicity of SC144 in Various Cancer Cell Lines.
| Animal Model | Cancer Type | Administration Route | Dosage | Tumor Growth Inhibition | Reference |
| Human Ovarian Cancer Xenograft | Ovarian Cancer | Intraperitoneal (i.p.) | 10 mg/kg daily for 58 days | ~73% | [1][2] |
| Human Ovarian Cancer Xenograft | Ovarian Cancer | Oral (p.o.) | 100 mg/kg daily for 35 days | 82% smaller tumor volume | [1][2] |
| MDA-MB-435 Mouse Xenograft | Breast Cancer | Intraperitoneal (i.p.) | Dose-dependent | Delayed tumor growth | [18] |
| Syngeneic Mouse Oral Cancer (MOC2) | Oral Cancer | Intraperitoneal (i.p.) | Not specified | Significant reduction | [19] |
| PDAC Mouse Model | Pancreatic Cancer | Not specified | In combination with paclitaxel | Reduced tumor weight & volume | [20] |
Table 2: In Vivo Efficacy of SC144 in Xenograft Models.
Signaling Pathways and Experimental Workflows
The gp130/STAT3 Signaling Pathway and Inhibition by SC144
The following diagram illustrates the canonical gp130/STAT3 signaling pathway and the mechanism of its inhibition by this compound.
Caption: The gp130/STAT3 signaling pathway and its inhibition by SC144.
Experimental Workflow for Assessing SC144 Efficacy
The diagram below outlines a typical experimental workflow to evaluate the in vitro efficacy of SC144.
Caption: A generalized workflow for in vitro evaluation of SC144.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of SC144.
Western Blot Analysis for Phospho-STAT3
This protocol is designed to assess the effect of SC144 on the phosphorylation of STAT3.
-
Cell Culture and Treatment : Ovarian cancer cell lines (e.g., OVCAR-8, Caov-3) are cultured in appropriate media.[4] For dose-dependent studies, cells are treated with varying concentrations of SC144 (e.g., 0.5-2 µM) for a fixed time (e.g., 1 hour).[2][4] For time-course experiments, cells are treated with a fixed concentration of SC144 (e.g., 2 µM) for different durations (e.g., 0-6 hours).[2][4]
-
Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed in cold lysis buffer (e.g., 20 mmol/L Tris-HCl, 150 mmol/L NaCl, 1 mmol/L EDTA, 1% Triton X-100, pH 7.5) supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification : Protein concentration in the lysates is determined using a BCA protein assay.[4]
-
SDS-PAGE and Western Blotting : Equal amounts of protein are resolved on an 8% or 10% SDS-PAGE gel and transferred to a PVDF membrane.[4] The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Y705) and total STAT3.[4][14] Following incubation with a corresponding secondary antibody, the protein bands are visualized using an appropriate detection system.
Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and apoptotic effects of SC144 on cancer cells.
-
MTT Assay :
-
Cell Seeding : Cancer cells are seeded in 96-well plates.
-
Treatment : Cells are treated with various concentrations of SC144 for a specified period (e.g., 96 hours).[14]
-
MTT Addition : MTT solution is added to each well and incubated to allow the formation of formazan crystals.
-
Solubilization and Measurement : The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.
-
-
Trypan Blue Exclusion Assay :
-
Apoptosis Assay :
-
Treatment : Cells are treated with SC144 (e.g., 2 µM) for 24 hours.[2]
-
Staining : Apoptosis can be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
In Vivo Xenograft Studies
This protocol outlines the methodology for evaluating the anti-tumor efficacy of SC144 in a mouse model.
-
Animal Model : Athymic nude mice are commonly used.
-
Tumor Cell Implantation : Human cancer cells (e.g., OVCAR-8) are subcutaneously or orthotopically injected into the mice to establish tumors.
-
Treatment Administration : Once tumors reach a certain volume, mice are randomized into treatment and control groups. SC144 can be administered via intraperitoneal injection (e.g., 10 mg/kg daily) or oral gavage (e.g., 100 mg/kg daily).[1][2]
-
Tumor Growth Monitoring : Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers).[1][2]
Conclusion
This compound is a potent and orally bioavailable small-molecule inhibitor of gp130. Its unique mechanism of action, which involves the direct targeting of gp130 and subsequent abrogation of the STAT3 signaling pathway, distinguishes it as a promising therapeutic candidate for a variety of cancers, including those resistant to conventional chemotherapies.[1][13] The data presented in this guide underscore the significant preclinical activity of SC144 and provide a foundational resource for researchers and drug development professionals interested in advancing this novel class of anti-cancer agents. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of gp130-mediated signalling pathways in the heart and its impact on potential therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
The Role of SC144 Hydrochloride in the STAT3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor of the glycoprotein 130 (gp130), and its role in the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document consolidates key findings, quantitative data, and detailed experimental protocols to support further research and development.
Introduction to the STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation and persistent activation of this pathway are implicated in the pathogenesis of various diseases, particularly cancer, where it promotes tumor growth, metastasis, and immune evasion.[1]
The canonical activation of STAT3 is typically initiated by cytokines, such as Interleukin-6 (IL-6), and growth factors.[2] These ligands bind to their specific receptors, leading to the recruitment and dimerization of the gp130 receptor subunit. This event activates associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Y705).[2] Phosphorylated STAT3 (p-STAT3) forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in oncogenesis.[2][3] Given its central role in cancer pathology, targeting the STAT3 pathway, particularly at the level of the gp130 signal transducer, has emerged as a promising therapeutic strategy.[3]
This compound: Mechanism of Action
This compound is a potent and orally bioavailable inhibitor that directly targets gp130, the common signal transducer for the IL-6 cytokine family.[3][4][5][6] Its mechanism of action disrupts the STAT3 cascade at one of its earliest activation points.
Key Mechanistic Steps:
-
Binding to gp130: SC144 directly binds to the gp130 protein.[3]
-
Induction of gp130 Modification: This binding event uniquely induces the phosphorylation of gp130 at Serine 782 (S782) and promotes its deglycosylation.[3][4][6]
-
Abrogation of STAT3 Activation: By modifying gp130, SC144 prevents the subsequent phosphorylation of STAT3 at Tyrosine 705 (Y705) that is normally triggered by cytokines like IL-6 and Leukemia Inhibitory Factor (LIF).[3][7][8]
-
Inhibition of Nuclear Translocation: By blocking its phosphorylation, SC144 prevents the dimerization and nuclear translocation of STAT3.[3][4][9]
-
Downregulation of Target Genes: Consequently, the expression of STAT3-regulated downstream genes, which are critical for tumor cell survival and proliferation (e.g., Bcl-2, Bcl-XL, Cyclin D1, Survivin, and MMP-7), is inhibited.[5][9]
-
Induction of Apoptosis: The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on STAT3 signaling.[4][10]
SC144 has also been shown to inhibit the activation of Akt, another important downstream signaling molecule of the gp130 pathway.[8][11]
Quantitative Data Summary
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in ovarian and colorectal cancer models.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| OVCAR-8 | Ovarian Cancer | 0.72 | [4][10] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [4][10] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [4][10] |
| NCI/ADR-RES | Ovarian Cancer (Drug-Resistant) | 0.43 | [4][6] |
| HEY | Ovarian Cancer (Cisplatin-Resistant) | 0.88 | [4][6] |
| HCT116 (p53+) | Colorectal Cancer | 0.6 | [5][6] |
| HCT116 (p53-) | Colorectal Cancer | 0.9 | [6] |
| HT29 | Colorectal Cancer | 0.9 | [5] |
| LNCaP | Prostate Cancer | 0.4 | [5] |
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Western Blotting for Phospho-STAT3 (Y705) Inhibition
This protocol is designed to assess the effect of SC144 on STAT3 phosphorylation in response to cytokine stimulation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., OVCAR-8) and allow them to reach 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling. Pre-treat cells with desired concentrations of this compound for 4 hours.[9] Subsequently, stimulate the cells with a cytokine such as IL-6 (e.g., 50 ng/mL) for 10-15 minutes to induce STAT3 phosphorylation.[9]
-
Lysis and Protein Quantification: Wash cells twice with ice-cold PBS. Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][12] Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8% or 10% SDS-polyacrylamide gel.[9] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[13] Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.[14] After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[15] To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.
Immunoprecipitation (IP) to Confirm SC144 Binding to gp130
This protocol describes a method to demonstrate the direct interaction between SC144 and its target protein, gp130, using a Drug Affinity Responsive Target Stability (DARTS) assay, followed by Western blotting.
Methodology:
-
Cell Lysate Preparation: Prepare a total cell lysate from a high-expressing cell line (e.g., OVCAR-8) in a non-denaturing lysis buffer (e.g., M-PER buffer or Triton X-100 based buffer) without protease inhibitors initially.[9]
-
SC144 Incubation: Aliquot the cell lysate. Incubate the lysate with varying concentrations of this compound (or DMSO as a vehicle control) at room temperature for 1 hour. This allows the compound to bind to its target protein.[9]
-
Protease Digestion: Add a protease, such as pronase, to each sample and incubate for 30 minutes at room temperature.[9] The principle of DARTS is that a protein bound by a small molecule will be conformationally stabilized and thus more resistant to proteolysis.
-
Stopping a Reaction and Analysis: Stop the digestion by adding 5x SDS loading buffer and boiling the samples at 100°C for 5 minutes.[9]
-
Western Blotting: Analyze the samples by Western blotting using a primary antibody against gp130. A stronger gp130 band in the SC144-treated lanes compared to the control lane (at a given protease concentration) indicates that SC144 binding protected gp130 from degradation.
Conclusion
This compound is a pivotal research tool and potential therapeutic agent that functions by directly targeting the gp130 receptor subunit. Its mechanism involves inducing conformational changes and modifications to gp130, which effectively abrogates the activation of the downstream STAT3 and Akt signaling pathways.[3][4] By preventing STAT3 phosphorylation and nuclear translocation, SC144 inhibits the expression of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells reliant on this pathway.[4][7] The quantitative data and established protocols outlined in this guide provide a solid foundation for professionals in the field to further investigate and harness the therapeutic potential of targeting the gp130-STAT3 axis.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound | TargetMol [targetmol.com]
- 11. medkoo.com [medkoo.com]
- 12. bio-rad.com [bio-rad.com]
- 13. scbt.com [scbt.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. m.youtube.com [m.youtube.com]
SC144 Hydrochloride: A Technical Guide to its Effects on gp130 Phosphorylation and Deglycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2][3][4] The gp130 signaling pathway, particularly through the activation of Signal Transducer and Activator of Transcription 3 (STAT3), is a critical driver of tumorigenesis, inflammation, and cell survival in various cancers, including ovarian and pancreatic cancer.[1][5][6] this compound has emerged as a significant tool for investigating this pathway and as a potential therapeutic agent. This technical guide provides an in-depth overview of the molecular effects of this compound on gp130, specifically focusing on its ability to induce gp130 phosphorylation and deglycosylation, leading to the downstream inhibition of STAT3 signaling.
Mechanism of Action
This compound exerts its inhibitory effect on the gp130 signaling pathway through a unique multi-step mechanism. Unlike conventional inhibitors that block ligand binding or kinase activity, SC144 directly binds to gp130.[1][7] This binding event triggers two critical modifications to the gp130 protein:
-
Phosphorylation at Serine 782 (S782): Treatment with this compound leads to a notable increase in the phosphorylation of gp130 at the S782 residue.[1][2][3] This phosphorylation event is a key initiating step in the subsequent downstream effects of the compound.
-
Deglycosylation: Following binding and phosphorylation, this compound induces the deglycosylation of gp130.[1][2][3] This alteration in the glycosylation status of the receptor is believed to contribute to its functional inactivation.
The culmination of these events is the abrogation of STAT3 phosphorylation at Tyrosine 705 (Y705).[5][6] The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis.[1][2][3]
Quantitative Data
The biological activity of this compound has been quantified in various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| OVCAR-8 | Ovarian Cancer | 0.72 | [2][3] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [2][3] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [2][3] |
Table 1: In Vitro Cytotoxicity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various human ovarian cancer cell lines.
| Cell Line | Treatment Conditions | Effect | Citation(s) |
| OVCAR-8 | 2 µM SC144, time-dependent study | Inhibition of STAT3 (Y705) phosphorylation | [5] |
| Caov-3 | 2 µM SC144, time-dependent study | Inhibition of STAT3 (Y705) phosphorylation | [5] |
| OVCAR-8 | 1-hour treatment, dose-dependent study | Inhibition of STAT3 (Y705) phosphorylation | [5] |
| L3.6pl | 5 µM SC144, 24-hour treatment with IL-6 stimulation | Significant inhibition of IL-6-stimulated STAT3 (Y705) phosphorylation | [6] |
| L3.6pl | 5 µM SC144, 6-hour treatment with OSM stimulation | Significant inhibition of OSM-stimulated STAT3 (Y705) phosphorylation | [6] |
Table 2: Inhibition of STAT3 Phosphorylation by this compound. This table summarizes the experimental conditions and observed effects of this compound on STAT3 phosphorylation in different cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on gp130.
Western Blotting for gp130 and STAT3 Phosphorylation
This protocol is designed to detect the phosphorylation status of gp130 (S782) and STAT3 (Y705) in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture human ovarian cancer cells (e.g., OVCAR-8, Caov-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 0.5-2 µM) or vehicle control (DMSO) for specified time periods (e.g., 0-6 hours).[2]
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
4. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Rabbit anti-phospho-gp130 (Ser782)
-
Rabbit anti-gp130
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Drug Affinity Responsive Target Stability (DARTS) Assay
This assay is used to confirm the direct binding of this compound to gp130.
1. Lysate Preparation:
-
Lyse OVCAR-8 cells using M-PER Mammalian Protein Extraction Reagent supplemented with protease and phosphatase inhibitors.
-
Centrifuge to clarify the lysate and determine the protein concentration.
2. Compound Incubation:
-
Aliquot the cell lysate.
-
To the experimental aliquots, add this compound at various concentrations (e.g., 10, 100, 1000 µM).
-
To the control aliquot, add an equivalent volume of DMSO.
-
Incubate at room temperature for 1 hour.
3. Protease Digestion:
-
Add pronase to each sample to a final concentration that results in partial digestion of the total protein.
-
Incubate at room temperature for 30 minutes.
4. Reaction Quenching and Sample Preparation:
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
5. Western Blot Analysis:
-
Analyze the samples by Western blotting as described above, using an anti-gp130 antibody. Increased abundance of the gp130 band in the SC144-treated samples compared to the control indicates protection from proteolysis due to direct binding.
Analysis of gp130 Deglycosylation
The deglycosylation of gp130 induced by this compound can be inferred from changes in its electrophoretic mobility on SDS-PAGE.
1. Sample Preparation:
-
Prepare cell lysates from control and SC144-treated cells as described in the Western blotting protocol.
2. SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE and Western blotting using an anti-gp130 antibody.
-
A downward shift in the molecular weight of the gp130 band in the SC144-treated samples compared to the control is indicative of deglycosylation.
3. (Optional) Enzymatic Deglycosylation Control:
-
To confirm that the observed shift is due to deglycosylation, treat a control lysate with an N-glycosidase such as PNGase F according to the manufacturer's protocol. This will produce a fully deglycosylated gp130 band that can be compared to the band from SC144-treated cells.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's mechanism of action on the gp130/STAT3 pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for the DARTS assay.
Conclusion
This compound represents a valuable pharmacological tool for the study of gp130 signaling and holds promise as a therapeutic candidate. Its unique mechanism of inducing gp130 phosphorylation and deglycosylation, leading to the effective blockade of the oncogenic STAT3 pathway, distinguishes it from other signaling inhibitors. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to investigate the intricate role of the gp130/STAT3 axis in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for iterative in vivo selection of highly metastatic ovarian cancer cell populations and metastasis modeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
SC144 Hydrochloride: A Technical Guide to its Impact on Cytokine-Triggered gp130 Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism and effects of SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor of the glycoprotein 130 (gp130) receptor. By directly targeting gp130, a common signal transducer for the interleukin-6 (IL-6) family of cytokines, this compound effectively disrupts key signaling pathways implicated in cancer progression, inflammation, and other diseases. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates.
Mechanism of Action
This compound exerts its inhibitory effects through a multi-faceted mechanism targeting the gp130 receptor. Upon binding to gp130, SC144 induces a conformational change in the receptor, leading to its phosphorylation at serine 782 (S782) and subsequent deglycosylation.[1][2] This altered state of gp130 abrogates its ability to transduce signals from cytokine-receptor complexes.
The primary consequence of SC144-induced gp130 inhibition is the suppression of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, SC144 prevents the phosphorylation and subsequent nuclear translocation of STAT3, a key transcription factor downstream of gp130.[2] This blockade of STAT3 activation leads to the downregulation of various STAT3 target genes that are critical for cell survival, proliferation, and angiogenesis, including Bcl-2, Bcl-xL, Cyclin D1, and survivin.[3][4]
Furthermore, evidence suggests that gp130 signaling can also influence the SHP2/MAPK pathway.[5] By inhibiting gp130, SC144 may indirectly modulate this pathway, contributing to its overall anti-tumor effects.
Quantitative Data
The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize key quantitative data regarding its inhibitory activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| OVCAR-8 | Ovarian Cancer | 0.72 | [1] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [1] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [1] |
| AsPC-1 | Pancreatic Cancer | ~2.0 | [6] |
| L3.6pl | Pancreatic Cancer | ~2.0 | [6] |
| Parameter | Cell Line | Treatment Conditions | Result | Citation |
| Inhibition of IL-6-stimulated STAT3 (Y705) phosphorylation | L3.6pl | 5 µM SC144 for 6 or 24 hours | Significant inhibition | [6][7] |
| Inhibition of OSM-stimulated STAT3 (Y705) phosphorylation | L3.6pl | 5 µM SC144 for 6 or 24 hours | Significant inhibition | [6][7] |
| gp130 protein protection in DARTS assay | L3.6pl | SC144 treatment followed by pronase (1:5000 ratio) digestion | 65 ± 23% more gp130 signal compared to control | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the cytotoxic and anti-proliferative effects of SC144.
-
Cell Seeding: Plate cancer cells (e.g., OVCAR-8, AsPC-1) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting
This protocol is used to analyze the phosphorylation status and expression levels of proteins in the gp130 signaling pathway.
-
Cell Lysis: Treat cells with SC144 as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
anti-gp130 (Cell Signaling Technology, #3732): 1:1000[8]
-
anti-phospho-gp130 (Ser782)
-
anti-STAT3 (Cell Signaling Technology)
-
anti-phospho-STAT3 (Tyr705) (Cell Signaling Technology)
-
anti-SHP2
-
anti-phospho-ERK1/2
-
anti-Bcl-2
-
anti-Cyclin D1
-
anti-β-actin (loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol is used to confirm the direct binding of SC144 to gp130.
-
Cell Lysate Preparation: Lyse cells (e.g., L3.6pl) in M-PER lysis buffer supplemented with protease and phosphatase inhibitors.
-
Compound Incubation: Incubate the cell lysate (containing 3 µg/µL of total protein) with SC144 or vehicle control for 1 hour at room temperature.[7]
-
Protease Digestion: Add pronase at a 1:5000 ratio (pronase to total protein) and incubate for 5 minutes at room temperature.[6][7]
-
Reaction Termination: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the samples by Western blotting using an anti-gp130 antibody to assess the extent of protein protection from degradation.
Immunoprecipitation
This protocol can be used to isolate gp130 and its associated proteins.
-
Cell Lysis: Lyse cells treated with or without SC144 in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-gp130 antibody (e.g., Santa Cruz Biotechnology, sc-655) or an isotype control IgG overnight at 4°C with gentle rotation.[9]
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads using SDS-PAGE loading buffer and analyze by Western blotting for gp130 and interacting partners like SHP2.
Visualizing the Impact of SC144
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Figure 1: Overview of the gp130 signaling pathways and the inhibitory action of SC144.
Figure 2: A typical experimental workflow for Western blot analysis of SC144's effects.
Figure 3: Logical flow of SC144's mechanism of action, from gp130 binding to cellular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bcl-2 controls caspase activation following a p53-dependent cyclin D1-induced death signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GP130 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Forced Dimerization of gp130 Leads to Constitutive STAT3 Activation, Cytokine-independent Growth, and Blockade of Differentiation of Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
SC144: An Orally Active Small-Molecule Inhibitor of the gp130-STAT3 Signaling Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SC144 is a first-in-class, orally active small-molecule inhibitor targeting glycoprotein 130 (gp130), the central signal-transducing receptor for the Interleukin-6 (IL-6) family of cytokines.[1][2] The aberrant activation of the gp130/STAT3 signaling pathway is a critical driver in the proliferation, survival, and drug resistance of various human cancers, including ovarian and pancreatic cancers.[1][3] SC144 represents a significant advancement in targeting this pathway, demonstrating potent anti-tumor activity in both in vitro and in vivo preclinical models.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of SC144, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and development workflow.
Introduction and Chemical Properties
SC144, chemically identified as N'-(7-fluoro-4H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide, emerged from a series of hydrazide-class compounds as an optimized lead with broad-spectrum anticancer activity.[1][4] It exhibits potent cytotoxicity against both drug-sensitive and drug-resistant cancer cell lines.[4][5]
| Property | Data | Reference |
| Chemical Name | N'-(7-fluoro-4H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide | [1] |
| Molecular Formula | C₁₆H₁₁FN₆O | [6] |
| Molecular Weight | 322.30 g/mol | [6] |
| Class | Quinoxaline Hydrazide | [4] |
Mechanism of Action
SC144 exerts its anticancer effects by directly targeting the gp130 receptor. Its mechanism involves a multi-step process that ultimately abrogates downstream signaling cascades critical for tumor cell survival.
-
Direct Binding and Modification of gp130 : SC144 directly binds to the gp130 protein.[7] This binding event induces a conformational change, leading to the phosphorylation of gp130 at the Serine 782 (S782) residue and subsequent deglycosylation of the receptor.[1][6]
-
Inhibition of STAT3 and Akt Activation : The SC144-induced modification of gp130 prevents the activation of its downstream effectors. Specifically, it abrogates the phosphorylation of STAT3 (at Tyr705) and Akt, which are stimulated by gp130 ligands such as IL-6 and Leukemia Inhibitory Factor (LIF).[1][7]
-
Blockade of STAT3 Nuclear Translocation : By preventing its phosphorylation, SC144 effectively blocks the translocation of STAT3 from the cytoplasm to the nucleus.[1][6]
-
Downregulation of Target Genes : The inhibition of STAT3 nuclear activity leads to the suppression of its downstream target genes, which include key regulators of apoptosis (Bcl-2, Bcl-XL, survivin), cell cycle progression (cyclin D1), and metastasis (MMP-7).[2]
This mechanism is highly specific to the gp130 pathway; SC144 does not affect signaling induced by non-gp130 substrates like IFN-γ, SDF-1α, or PDGF.[2][7]
Quantitative Preclinical Data
In Vitro Cytotoxicity
SC144 demonstrates potent cytotoxicity against a panel of human ovarian cancer cell lines, with IC₅₀ values in the submicromolar range. Its efficacy extends to cisplatin- and paclitaxel-resistant cell lines, highlighting its potential to overcome common drug resistance mechanisms.[6]
| Cell Line | Cancer Type | Resistance Profile | IC₅₀ (µM) | Reference |
| OVCAR-5 | Ovarian | - | 0.49 | [6] |
| OVCAR-8 | Ovarian | - | 0.72 | [6] |
| OVCAR-3 | Ovarian | - | 0.95 | [6] |
| HEY | Ovarian | Cisplatin-resistant | 0.88 | [6] |
| NCI/ADR-RES | Ovarian | Paclitaxel/Doxorubicin-resistant | 0.43 | [6] |
In Vivo Efficacy in Xenograft Models
Oral and intraperitoneal administration of SC144 significantly delays tumor growth in multiple mouse xenograft models without evidence of significant toxicity to normal tissues.[1][6]
| Cancer Model | Administration Route & Dosing Regimen | Outcome | Reference |
| Ovarian (OVCAR-8) | 10 mg/kg, Intraperitoneal (i.p.), daily for 58 days | ~73% tumor growth inhibition vs. vehicle | [6] |
| Ovarian (OVCAR-8) | 100 mg/kg, Oral (p.o.), daily for 35 days | 82% smaller average tumor volume vs. vehicle | [6] |
| Breast (MDA-MB-435) | 4 mg/kg, Intraperitoneal (i.p.), daily for 15 days | 60% tumor growth inhibition | [4] |
Pharmacokinetic Profile
Detailed quantitative pharmacokinetic parameters for SC144 are not extensively reported in the available literature. However, preclinical studies confirm its oral bioavailability.[1] Evaluation in mice revealed that intraperitoneal administration results in a two-compartmental pharmacokinetic elimination profile, a characteristic not observed with oral dosing, suggesting different absorption and distribution kinetics depending on the route of administration.[4]
Key Experimental Protocols
The following methodologies were central to the characterization of SC144's activity.
Cell Proliferation and Viability Assays (MTT/BrdU)
-
Objective : To determine the cytotoxic and anti-proliferative effects of SC144 on cancer cell lines.
-
Methodology :
-
Cells (e.g., OVCAR-8, AsPC-1, L3.6pl) are seeded in 96-well plates and allowed to adhere overnight.[3][8]
-
Cells are treated with a range of concentrations of SC144 or vehicle control (DMSO) for a specified period (e.g., 72-96 hours).
-
For MTT Assay : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized with DMSO or a similar solvent.
-
For BrdU Assay : BrdU (Bromodeoxyuridine) is added to the wells, allowing it to be incorporated into the DNA of proliferating cells. An anti-BrdU antibody conjugated to a peroxidase enzyme is then used for detection via a colorimetric substrate.[3][8]
-
The absorbance is measured using a microplate reader. Cell viability or proliferation is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined using non-linear regression analysis.
-
Western Blot Analysis
-
Objective : To assess the effect of SC144 on the phosphorylation status and expression levels of key proteins in the gp130 signaling pathway.
-
Methodology :
-
Cancer cells are cultured and treated with SC144 (e.g., 2 µM) for various time points or at different doses for a fixed time.[7]
-
For cytokine stimulation experiments, cells are often serum-starved overnight before being pre-treated with SC144, followed by stimulation with IL-6 or LIF.[7]
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies against targets such as phospho-STAT3 (Tyr705), total STAT3, phospho-gp130 (S782), phospho-Akt, and total Akt.[7] A loading control like β-actin or GAPDH is used to ensure equal loading.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Immunofluorescence Microscopy
-
Objective : To visualize the effect of SC144 on the nuclear translocation of STAT3.
-
Methodology :
-
OVCAR-8 cells are grown on glass coverslips.[7]
-
Cells are serum-starved overnight, then pre-treated with SC144 (e.g., 20 µM) or vehicle for 4 hours.[7]
-
Cells are then stimulated with a gp130 ligand (e.g., IL-6, LIF) to induce STAT3 translocation.
-
Following treatment, cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with a blocking solution (e.g., goat serum).
-
Cells are incubated with a primary antibody against STAT3, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are captured using a fluorescence microscope to assess the subcellular localization of STAT3.
-
Human Tumor Xenograft Model
-
Objective : To evaluate the in vivo anti-tumor efficacy of SC144.
-
Methodology :
-
Athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., 5 x 10⁶ OVCAR-8 cells) in the flank.[6]
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives SC144 via the desired route (e.g., 10 mg/kg i.p. or 100 mg/kg p.o. daily), while the control group receives a vehicle solution.[6]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 × Length × Width²). Body weight is monitored as a measure of general toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot or immunohistochemistry).
-
Discovery and Evaluation Workflow
The development of SC144 followed a logical progression from initial screening to preclinical validation.
Conclusion
SC144 is a novel and potent orally active inhibitor of the gp130-STAT3 signaling pathway. Through its unique mechanism of inducing gp130 phosphorylation and deglycosylation, it effectively shuts down a key oncogenic signaling cascade.[1] Preclinical data robustly supports its anti-tumor activity in various cancer models, including those resistant to standard chemotherapy.[6] The findings presented in this guide underscore the potential of SC144 as a therapeutic agent and validate gp130 as a druggable target in oncology. Further investigation into its clinical efficacy, long-term toxicity, and detailed pharmacokinetic profile is warranted.
References
- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
SC144 Hydrochloride: A Technical Guide to its Abrogation of Stat3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of numerous oncogenic signaling pathways. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the common signal transducer for the interleukin-6 (IL-6) family of cytokines. By targeting gp130, SC144 effectively abrogates the phosphorylation and subsequent activation of STAT3. This technical guide provides an in-depth overview of the mechanism of action of SC144, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Introduction to this compound and its Target: The gp130/STAT3 Axis
The IL-6/gp130/STAT3 signaling axis plays a crucial role in tumor progression, promoting cell proliferation, survival, angiogenesis, and metastasis.[1][2] The binding of IL-6 family cytokines to their specific receptors initiates the dimerization of gp130, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for the SH2 domain of STAT3.[3] Recruited STAT3 is subsequently phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[3][4] This phosphorylation event triggers the homodimerization of STAT3, its translocation to the nucleus, and the transcriptional activation of a wide array of target genes implicated in oncogenesis, such as Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[4][5][6]
This compound is a quinoxalinhydrazide derivative that directly binds to gp130.[7][8] This interaction induces the phosphorylation of gp130 at Serine 782 and its subsequent deglycosylation, ultimately leading to the abrogation of STAT3 phosphorylation and its downstream signaling cascade.[9][10] SC144 has demonstrated potent anti-tumor activity in various cancer models, including ovarian and pancreatic cancer, by effectively inhibiting this critical signaling pathway.[11][12]
Quantitative Data on this compound's Efficacy
The inhibitory activity of SC144 has been quantified in several studies, demonstrating its potency and selectivity. The following tables summarize key quantitative data from preclinical investigations.
Table 1: In Vitro Efficacy of SC144 in Human Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| OVCAR-8 | 0.72 | [10] |
| OVCAR-5 | 0.49 | [10] |
| OVCAR-3 | 0.95 | [10] |
Table 2: Dose-Dependent Inhibition of Constitutive and Ligand-Induced STAT3 Phosphorylation by SC144
| Cell Line | Treatment | SC144 Concentration (µM) | Inhibition of p-STAT3 (Y705) | Reference |
| OVCAR-8 | Constitutive | 2 | Time-dependent inhibition | [7] |
| Caov-3 | Constitutive | 2 | Time-dependent inhibition | [7] |
| OVCAR-8 | Constitutive | 0.5 - 2 | Dose-dependent inhibition (at 1 hour) | [7] |
| Caov-3 | Constitutive | 0.5 - 2 | Dose-dependent inhibition (at 1 hour) | [7] |
| OVCAR-8 | IL-6 (50 ng/mL) | >10 | Effective inhibition | [13] |
| OVCAR-8 | IL-6 (3 ng/mL) | Lower concentrations effective | Effective inhibition | [13] |
| L3.6pl (Pancreatic Cancer) | IL-6 (100 ng/ml) | 1 - 5 | Significant dose-dependent inhibition (at 24 hours) | [14][15] |
| L3.6pl (Pancreatic Cancer) | OSM | 1 - 5 | Significant dose-dependent inhibition (at 6 hours) | [14][15] |
Table 3: In Vivo Anti-Tumor Activity of SC144
| Cancer Model | Administration Route | Dosage | Outcome | Reference |
| Human Ovarian Cancer Xenograft | Intraperitoneal (i.p.) | 10 mg/kg daily for 58 days | Suppressed tumor growth | [10] |
| Human Ovarian Cancer Xenograft | Oral (p.o.) | 100 mg/kg daily for 35 days | 82% reduction in average tumor volume compared to control | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of SC144 on STAT3 phosphorylation.
Cell Culture and Treatment
-
Cell Lines: Human ovarian cancer cell lines (e.g., OVCAR-8, Caov-3) or pancreatic cancer cell lines (e.g., L3.6pl) are commonly used.[7][16]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: For ligand stimulation experiments, cells are serum-starved overnight to reduce basal signaling activity.[17]
-
SC144 Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are pre-treated with various concentrations of SC144 for a specified duration (e.g., 4 hours) before ligand stimulation.[17]
-
Ligand Stimulation: To induce STAT3 phosphorylation, cells are stimulated with gp130 ligands such as IL-6 (e.g., 50 ng/mL for 10 minutes) or Leukemia Inhibitory Factor (LIF) (e.g., 50 ng/mL for 15 minutes).[17] For comparison, non-gp130 ligands like Interferon-gamma (IFN-γ), Stromal cell-derived factor-1 alpha (SDF-1α), or Platelet-derived growth factor (PDGF) can be used as negative controls.[1][17]
Western Blotting for Phospho-STAT3 Analysis
Western blotting is a standard technique to quantify the levels of total and phosphorylated STAT3.
-
Cell Lysis:
-
Wash treated cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[18]
-
Incubate the lysates on ice for 20 minutes with periodic vortexing.
-
Centrifuge the lysates at 4°C to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 3-5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., from Cell Signaling Technology, #9138) overnight at 4°C.[19]
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-STAT3 antibody and re-probed with an antibody against total STAT3 and/or a housekeeping protein like β-actin or GAPDH.
Immunofluorescence for STAT3 Nuclear Translocation
Immunofluorescence microscopy is used to visualize the subcellular localization of STAT3.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with SC144 and/or ligands as described in section 3.1.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Incubate with a primary antibody against STAT3 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. The inhibition of ligand-induced nuclear translocation of STAT3 by SC144 can be observed by the retention of STAT3 in the cytoplasm.[11][20]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.
Caption: Workflow for analyzing STAT3 phosphorylation via Western blot.
Conclusion
This compound represents a promising therapeutic agent that targets the gp130/STAT3 signaling axis. Its ability to effectively abrogate STAT3 phosphorylation at sub-micromolar concentrations highlights its potential in the treatment of cancers characterized by STAT3 hyperactivation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of SC144 and other STAT3 pathway inhibitors. The provided workflows and signaling diagrams offer a clear visual aid for understanding the compound's mechanism of action and the experimental procedures used for its evaluation.
References
- 1. Abstract IA003: SC144 and the next generation IL6/GP130/STAT3 inhibitors for cancer prevention | Cancer Prevention Research | American Association for Cancer Research [aacrjournals.org]
- 2. Transcription Factor STAT3 as a Novel Molecular Target for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
SC144 Hydrochloride: A Novel gp130 Inhibitor for Ovarian Cancer Therapy
A Technical Guide on its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), in the context of ovarian cancer. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Introduction
Ovarian cancer remains a significant cause of gynecologic cancer-related mortality, with high rates of recurrence and chemoresistance. The interleukin-6 (IL-6)/gp130/STAT3 signaling axis has been identified as a critical pathway in the progression of ovarian cancer, contributing to tumor growth, survival, invasion, and drug resistance.[1][2][3] this compound has emerged as a promising therapeutic agent that targets this pathway by directly inhibiting gp130, the common signal transducer for the IL-6 family of cytokines.[1][4] Preclinical studies have demonstrated its potent anti-tumor activity in both in vitro and in vivo models of ovarian cancer, including those resistant to standard chemotherapies.[4][5]
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the gp130-mediated signaling cascade. Its primary mechanism involves binding to gp130, which leads to a cascade of downstream effects that ultimately inhibit tumor cell proliferation and survival.[1][5]
Key mechanistic actions of SC144 include:
-
Direct gp130 Inhibition: SC144 binds to the gp130 receptor.[1][6] This interaction induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[1][5]
-
Abrogation of STAT3 Activation: By modulating gp130, SC144 prevents the phosphorylation and subsequent nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][7] STAT3 is a key downstream effector of gp130, and its constitutive activation is a hallmark of many cancers, including ovarian cancer.[2][3]
-
Downregulation of STAT3 Target Genes: The inhibition of STAT3 activation leads to the reduced expression of its downstream target genes, which are crucial for tumor progression. These genes include anti-apoptotic proteins (Bcl-2, Bcl-XL, survivin), cell cycle regulators (cyclin D1), and proteins involved in metastasis (MMP-7).[2][8]
-
Inactivation of Akt: In addition to the STAT3 pathway, SC144 has been shown to lead to the inactivation of the pro-survival kinase Akt.[5][9]
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: this compound mechanism of action in ovarian cancer cells.
Quantitative Data on Biological Activity
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity against a panel of human ovarian cancer cell lines, including those with acquired resistance to standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Description | IC50 (µM) | Reference(s) |
| OVCAR-8 | Human ovarian adenocarcinoma | 0.72 | [5][9] |
| OVCAR-5 | Human ovarian adenocarcinoma | 0.49 | [9] |
| OVCAR-3 | Human ovarian adenocarcinoma | 0.95 | [5][9] |
| NCI/ADR-RES | Paclitaxel and Doxorubicin-resistant | 0.43 | [4][5] |
| HEY | Cisplatin-resistant | 0.88 | [4][5] |
Induction of Apoptosis
SC144 treatment has been shown to induce apoptosis in ovarian cancer cells. In OVCAR-8 and Caov-3 cells, treatment with 2 µM of SC144 for 72 hours resulted in a significant increase in apoptosis compared to untreated cells and normal epithelial cells.[4][6]
In Vivo Efficacy
Preclinical studies using mouse xenograft models of human ovarian cancer have demonstrated the in vivo anti-tumor efficacy of SC144.
| Model | Administration | Dosage | Duration | Tumor Growth Inhibition | Reference(s) |
| OVCAR-8 Xenograft | Intraperitoneal (i.p.) | 10 mg/kg/day | 58 days | ~73% | [4][5] |
| OVCAR-8 Xenograft | Oral (p.o.) | 100 mg/kg/day | 35 days | ~82% | [5][9] |
Experimental Protocols
The following section outlines the general methodologies employed in the preclinical evaluation of this compound.
Cell Lines and Culture
Human ovarian cancer cell lines (OVCAR-8, OVCAR-5, OVCAR-3, NCI/ADR-RES, HEY, Caov-3) and normal epithelial cells (kidney and endometrial) were used.[4][5] Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[10]
Cell Growth Inhibition Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of SC144.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of SC144.
-
Following a 72-hour incubation, MTT reagent was added to each well.
-
After incubation, the formazan crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated from dose-response curves.[4]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis.
-
Procedure:
-
Cells were treated with SC144 (e.g., 2 µM) or vehicle control for a specified time (e.g., 72 hours).[4][6]
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[6]
-
Samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]
-
Western Blotting
-
Objective: To analyze the expression and phosphorylation status of proteins in the gp130/STAT3 signaling pathway.
-
Procedure:
-
Cells were treated with SC144 for various times and at different concentrations.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against total and phosphorylated forms of gp130, STAT3, Akt, and other target proteins.
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system.[7]
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of SC144 in a living organism.
-
Procedure:
-
Female athymic nude mice were used.[4]
-
Human ovarian cancer cells (e.g., OVCAR-8) were subcutaneously injected into the flanks of the mice.[4]
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
SC144 was administered daily via intraperitoneal injection or oral gavage at specified doses.[4][5]
-
Tumor volume was measured regularly.
-
At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for markers of proliferation and apoptosis.[4]
-
The following diagram provides a general workflow for the preclinical evaluation of SC144.
Caption: General experimental workflow for preclinical evaluation of SC144.
Combination Therapy Potential
SC144 has shown synergistic effects when combined with conventional chemotherapeutic agents.[11] Studies have indicated that SC144 can sensitize ovarian cancer cells to platinum-based drugs like cisplatin and carboplatin, as well as to PARP inhibitors like olaparib.[12] This suggests a potential role for SC144 in overcoming chemoresistance and improving therapeutic outcomes in ovarian cancer.
Conclusion and Future Directions
This compound is a promising, orally bioavailable gp130 inhibitor with significant anti-tumor activity in preclinical models of ovarian cancer. Its ability to target the gp130/STAT3 signaling pathway, induce apoptosis, and inhibit tumor growth, particularly in chemoresistant models, highlights its therapeutic potential. Further investigation into its clinical efficacy, safety profile, and optimal combination strategies is warranted to translate these preclinical findings into improved treatments for patients with ovarian cancer. While no clinical trials specifically for SC144 in ovarian cancer are highlighted in the provided search results, the potent preclinical data suggests its potential for future clinical development.[13]
References
- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. STAT3 signaling in ovarian cancer: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
SC144 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines. By directly binding to gp130, SC144 disrupts the downstream activation of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, a cascade frequently dysregulated in various malignancies. This targeted inhibition leads to the suppression of tumor cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the detailed mechanism of action of this compound. It includes a compilation of its biological activities, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental workflows to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a quinoxalinhydrazide derivative. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride[1] |
| Chemical Formula | C₁₆H₁₁FN₆O · HCl |
| Molecular Weight | 358.76 g/mol [1] |
| CAS Number | 917497-70-2 |
| SMILES String | C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Crystalline solid | Cayman Chemical |
| Solubility | DMSO: 5 mg/mLDMF: 2 mg/mLWater: InsolubleEthanol: Insoluble | Sigma-Aldrich, Cayman Chemical |
| Storage | Store at -20°C | Tocris Bioscience |
Mechanism of Action: Inhibition of the gp130/STAT3 Signaling Pathway
This compound exerts its anti-cancer effects by directly targeting gp130, the common signal transducer for the IL-6 family of cytokines. The binding of these cytokines to their specific receptors leads to the dimerization of gp130 and the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and the transcriptional activation of target genes involved in cell proliferation, survival, and angiogenesis.
SC144 disrupts this cascade at its origin. It binds to gp130, inducing a conformational change that leads to the phosphorylation of gp130 at serine 782 (S782) and its subsequent deglycosylation.[2][3] This aberrant phosphorylation prevents the proper downstream signaling, abrogating the phosphorylation of STAT3 at tyrosine 705 (Y705) and blocking its nuclear translocation.[2][3] Consequently, the expression of STAT3-regulated pro-survival genes such as Bcl-2, Bcl-xL, and survivin is downregulated, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits the gp130/STAT3 signaling pathway.
Biological Activity
This compound has demonstrated potent anti-cancer activity in a variety of preclinical models.
Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | 0.95 | MedchemExpress |
| OVCAR-5 | Ovarian Cancer | 0.49 | MedchemExpress |
| OVCAR-8 | Ovarian Cancer | 0.72 | MedchemExpress |
| Caov-3 | Ovarian Cancer | N/A | [4] |
| HEY | Ovarian Cancer (Cisplatin-resistant) | 0.88 | MedchemExpress |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | 0.43 | MedchemExpress |
| LNCaP | Prostate Cancer | 0.4 | Selleck Chemicals |
| HCT116 | Colorectal Cancer | 0.6 | Selleck Chemicals |
| HT29 | Colorectal Cancer | 0.9 | Selleck Chemicals |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR-8, Caov-3) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the SC144 solutions at various concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Western Blot Analysis
This protocol is used to detect the phosphorylation status of gp130 and STAT3 following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate ovarian cancer cells (e.g., OVCAR-8, Caov-3) in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 2 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours) or with different concentrations for a fixed time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-gp130 (Ser782), total gp130, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Ovarian Cancer Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.
Protocol:
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ OVCAR-8 cells suspended in Matrigel into the flank of each mouse.[5][6][7]
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
SC144 Administration: Administer this compound orally (p.o.) at a dose of 100 mg/kg daily or intraperitoneally (i.p.) at 10 mg/kg daily.[4] The control group receives the vehicle.
-
Tumor Monitoring: Measure the tumor volume twice weekly using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period (e.g., 28-35 days) or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[4]
Conclusion
This compound is a potent and orally bioavailable inhibitor of the gp130/STAT3 signaling pathway, a key driver in the pathogenesis of various cancers, including ovarian cancer. Its well-defined mechanism of action, coupled with demonstrated preclinical efficacy, positions it as a promising candidate for further therapeutic development. The information and protocols provided in this technical guide are intended to facilitate continued research into the therapeutic potential of SC144 and other gp130-targeted therapies.
References
- 1. This compound | C16H12ClFN6O | CID 66921431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Bioluminescent BRCA1-Deficient Xenograft Model of Disseminated, High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ovarian high-grade serous carcinoma cell lines that show estrogen-sensitive growth as xenografts in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo tumor growth of high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of SC144 Hydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3][4] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which subsequently abrogates the phosphorylation and nuclear translocation of STAT3.[1][2][3][4][5] This disruption of the gp130/STAT3 signaling pathway inhibits the expression of various downstream target genes, including Bcl-2, Bcl-XL, and survivin, ultimately leading to the induction of apoptosis in cancer cells.[5] This protocol provides a detailed method for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro research applications.
Physicochemical and Solubility Data
Proper preparation of a stock solution requires accurate information regarding the compound's properties. The key data for this compound are summarized below. It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[5][6]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁FN₆O · HCl | [1][7] |
| Molecular Weight | 358.76 g/mol | [1][2][6][8] |
| CAS Number | 917497-70-2 | [1][2][6][7] |
| Appearance | Light yellow to gray crystalline solid | [6][7] |
| Solubility in DMSO | 10 mg/mL to 65 mg/mL (27.87 mM to 201.67 mM) | [5][6][9] |
| Water Solubility | Insoluble | [5][6] |
SC144 Signaling Pathway
This compound exerts its biological effect by targeting the gp130 signaling cascade, a critical pathway in immuno-oncology. The diagram below illustrates the mechanism of inhibition.
Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate PPE to avoid inhalation and contact with skin and eyes.[10]
-
Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[10]
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) × 10 mM × 358.76 ( g/mol ) / 1000
-
Example for 1 mL: Mass (mg) = 1 mL × 10 mM × 358.76 / 1000 = 3.5876 mg.
-
-
Weighing: Accurately weigh 3.59 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Dissolving: Add 1.0 mL of fresh, anhydrous DMSO to the vial.
-
Mixing: Close the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming at 37°C or brief sonication can be applied to facilitate the process.[11] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[5][6]
Preparation of Different Stock Concentrations
The following table provides the required mass of this compound for preparing common stock concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.36 mg | 1.80 mg | 3.59 mg |
| 5 mM | 1.80 mg | 8.97 mg | 17.94 mg |
| 10 mM | 3.59 mg | 17.94 mg | 35.88 mg |
Storage and Stability
Proper storage is critical to maintain the chemical integrity and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | ≥ 3 years | Store in a dry, dark place.[5][7] |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[6][10] Keep sealed and away from moisture.[6][10] |
| DMSO Stock Solution | -80°C | 6 months to 1 year | Preferred method for long-term storage.[5][6][10] |
References
- 1. abmole.com [abmole.com]
- 2. SC 144 hydrochloride | Cytokines | Tocris Bioscience [tocris.com]
- 3. SC144 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C16H12ClFN6O | CID 66921431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. apexbt.com [apexbt.com]
Determining the Optimal Concentration of SC144 Hydrochloride for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of SC144 hydrochloride, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), for use in cell culture experiments. This compound exerts its effects by binding to gp130, inducing its phosphorylation and deglycosylation, which subsequently abrogates STAT3 phosphorylation and nuclear translocation, leading to the inhibition of downstream target gene expression.[1][2][3][4]
Mechanism of Action and Signaling Pathway
This compound targets the gp130 signal transducer, a common subunit for the IL-6 family of cytokine receptors. By inhibiting gp130, SC144 effectively blocks the downstream signaling cascade, primarily the JAK/STAT pathway. Specifically, it prevents the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) at the tyrosine 705 residue, a critical step for its dimerization, nuclear translocation, and function as a transcription factor for genes involved in cell survival, proliferation, and angiogenesis.[1][3][5]
Caption: this compound inhibits the gp130/JAK/STAT3 signaling pathway.
Quantitative Data Summary
The optimal concentration of this compound is cell-line dependent. The following tables summarize reported cytotoxic concentrations (IC50) and effective concentrations for inhibiting signaling pathways in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| OVCAR-8 | Ovarian Cancer | 0.72 | Not Specified |
| OVCAR-5 | Ovarian Cancer | 0.49 | Not Specified |
| OVCAR-3 | Ovarian Cancer | 0.95 | Not Specified |
| HEY | Ovarian Cancer (Cisplatin-resistant) | 0.88 | Not Specified |
| NCI/ADR-RES | Ovarian Cancer (Paclitaxel/Doxorubicin-resistant) | 0.43 | Not Specified |
| LNCap | Prostate Cancer | 0.4 | 72 |
| HCT116 | Colorectal Cancer | 0.6 | 72 |
| HT29 | Colorectal Cancer | 0.9 | 72 |
Data sourced from multiple studies.[1][2][4][6]
Table 2: Effective Concentrations of this compound for Signaling Inhibition
| Cell Line | Target Pathway/Event | Effective Concentration (µM) | Incubation Time |
| OVCAR-8, Caov-3 | gp130 phosphorylation (S782) | 0.5 - 2 | 0 - 6 hours |
| OVCAR-8, Caov-3 | Apoptosis Induction | 2 | 24 hours |
| OVCAR-8 | Inhibition of IL-6/LIF-induced signaling | Pre-treatment with indicated concentrations for 4 hours | Not Applicable |
| OVCAR-8 | STAT3 Nuclear Translocation Inhibition | 20 | 4 hours (pre-treatment) |
| L3.6pl | Inhibition of IL-6/OSM-induced STAT3 phosphorylation | 1 - 5 | 6 and 24 hours |
| Lipo246, Lipo815 | STAT1 and STAT3 activation impairment | 5 | 48 hours |
Data compiled from various research articles.[2][5][7][8][9][10]
Experimental Protocols
To determine the optimal concentration of this compound for a specific cell line, a dose-response study is recommended. The following are detailed protocols for key experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound.
Materials:
-
This compound (dissolved in DMSO)[11]
-
Target cells
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of SC144 (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Western Blotting for Phosphorylated STAT3 (p-STAT3)
This protocol is used to assess the inhibitory effect of this compound on STAT3 activation.
Materials:
-
This compound
-
Target cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors[11]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time (e.g., 6 or 24 hours).[11] For cytokine stimulation experiments, serum-starve cells overnight, pre-treat with SC144 for 4 hours, and then stimulate with IL-6 or LIF for 15-30 minutes.[5][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize p-STAT3 levels to total STAT3 and the loading control (β-actin).
Protocol 3: Co-Immunoprecipitation (Co-IP) for gp130 Interaction
This protocol can be adapted to study the interaction of gp130 with other proteins in the presence of this compound.
Materials:
-
This compound
-
Target cells
-
Non-denaturing lysis buffer (e.g., 1% NP-40 in TBS with protease and phosphatase inhibitors)
-
Anti-gp130 antibody for IP
-
Protein A/G agarose beads
-
Antibodies for Western blotting (e.g., anti-JAK, anti-SHP2)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse cells in non-denaturing lysis buffer.
-
Pre-clearing: Incubate cell lysates with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-gp130 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners.
Caption: General workflow for Co-Immunoprecipitation.
By following these protocols and utilizing the provided quantitative data as a starting point, researchers can effectively determine the optimal concentration of this compound for their specific cell culture models and experimental questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assays with SC144 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC144 hydrochloride is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a crucial signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] The inhibition of the gp130/STAT3 signaling pathway by SC144 leads to the suppression of STAT3-regulated gene expression, culminating in cell-cycle arrest, anti-angiogenesis, and apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for assessing apoptosis induced by this compound in cancer cells.
Mechanism of Action of this compound
This compound exerts its pro-apoptotic effects by targeting the gp130/STAT3 signaling pathway. This pathway is often constitutively activated in cancer cells, promoting cell survival and proliferation. SC144 binds to gp130, leading to the inhibition of STAT3 activation.[1][2][3] The downstream consequences include the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins, ultimately leading to the activation of the apoptotic cascade.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of this compound on various human cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) |
| OVCAR-8 | 0.72[1][2] |
| OVCAR-5 | 0.49[2] |
| OVCAR-3 | 0.95[1][2] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | SC144 Conc. (µM) | Treatment Time (h) | % Apoptotic Cells | Assay Method |
| MDA-MB-435 | IC50 | 48 | 15% (sub-G0/G1)[4] | Flow Cytometry (PI Staining) |
| HEY | IC80 | 48 | 37% (early apoptosis)[4] | Flow Cytometry (Annexin V/PI) |
| OVCAR-8 | 2 | 72 | Significantly increased[5] | Flow Cytometry (Annexin V/PI) |
| Caov-3 | 2 | 72 | Significantly increased[5] | Flow Cytometry (Annexin V/PI) |
Experimental Workflow
A typical workflow for assessing apoptosis induced by this compound involves cell culture, treatment with the compound, and subsequent analysis using one or more of the detailed protocols below.
Experimental Protocols
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the quantitative analysis of early and late-stage apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., OVCAR-8, HEY)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.5-2 µM) for the desired time period (e.g., 24-72 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 2: Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-AFC or DEVD-AMC)
-
Dithiothreitol (DTT)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C and collect the supernatant (cell lysate).
-
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each lysate sample.
-
Add 5 µL of 1 mM caspase-3 substrate (50 µM final concentration).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the samples in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm for AFC, or Ex/Em = 380/420-460 nm for AMC.
-
-
Data Analysis:
-
Determine the fold-increase in caspase-3 activity by comparing the fluorescence of the SC144-treated samples to the untreated control.
-
Protocol 3: Western Blot for Bcl-2 and Bax Expression
This protocol allows for the analysis of changes in the expression levels of pro- and anti-apoptotic proteins.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to the loading control. Compare the expression levels in SC144-treated cells to the control.
-
References
- 1. Annexin V-FITC/propidium iodide (PI) apoptosis assay [bio-protocol.org]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Application Notes and Protocols: SC144 Hydrochloride for the Inhibition of IL-6 Induced STAT3 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a critical role in immune responses, inflammation, and hematopoiesis. Dysregulation of the IL-6 signaling pathway is implicated in various diseases, including autoimmune disorders and numerous cancers. A key downstream effector of IL-6 signaling is the Signal Transducer and Activator of Transcription 3 (STAT3). Upon IL-6 binding to its receptor, a signaling cascade is initiated, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus, where it regulates the transcription of genes involved in cell proliferation, survival, and angiogenesis. Consequently, the IL-6/STAT3 signaling axis has emerged as a promising therapeutic target.
SC144 hydrochloride is a small molecule inhibitor that targets the glycoprotein 130 (gp130), the signal-transducing subunit of the IL-6 receptor complex. By binding to gp130, SC144 effectively blocks the IL-6-induced activation of the downstream JAK/STAT3 pathway.[1] These application notes provide a comprehensive overview of the use of this compound to inhibit IL-6 induced STAT3 activation, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy.
Mechanism of Action
This compound is a quinoxaline-hydrazide derivative that acts as a potent and specific inhibitor of gp130. The binding of SC144 to gp130 leads to the phosphorylation and deglycosylation of the receptor, ultimately abrogating the phosphorylation of STAT3 at the Tyr705 residue and inhibiting the expression of downstream STAT3 target genes.[1] This inhibition of STAT3 activation has been shown to be dose-dependent in various cancer cell lines.[2]
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting cell viability and IL-6 induced STAT3 phosphorylation.
Table 1: IC50 Values of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-8 | Ovarian Cancer | Not explicitly stated, but significant apoptosis observed at 2 µM[3] |
| Caov-3 | Ovarian Cancer | Not explicitly stated, but significant apoptosis observed at 2 µM[3] |
| MDA-MB-468 | Breast Cancer | 0.7 ± 0.1 |
| MCF-7 | Breast Cancer | 1.7 ± 0.3 |
| MDA-MB-435 | Breast Cancer | 4.0 ± 0.1 |
| AsPC-1 | Pancreatic Cancer | Dose-dependent inhibition of viability observed |
| L3.6pl | Pancreatic Cancer | Dose-dependent inhibition of viability observed |
| CALR DEL UT7/mpl | Myeloproliferative Neoplasm | Significant reduction in proliferation at 5 µM[4] |
| CALR KO UT7/mpl | Myeloproliferative Neoplasm | Significant reduction in proliferation at 5 µM[4] |
Table 2: Dose-Dependent Inhibition of IL-6 Induced STAT3 Phosphorylation by this compound
| Cell Line | SC144 Concentration (µM) | Inhibition of p-STAT3 (Tyr705) |
| OVCAR-8 | 0.5 - 5 | Dose-dependent inhibition observed[5] |
| Caov-3 | 0.5 - 5 | Dose-dependent inhibition observed[6] |
| L3.6pl | 1 - 5 | Significant inhibition at 5 µM after 24h treatment with 100 ng/ml IL-6[2] |
Experimental Protocols
Protocol 1: Western Blot for Detecting Inhibition of IL-6 Induced STAT3 Phosphorylation
This protocol details the procedure to assess the inhibitory effect of SC144 on IL-6 induced STAT3 phosphorylation in cultured cells.
Materials:
-
Cell line of interest (e.g., OVCAR-8, L3.6pl)
-
Cell culture medium and supplements
-
Recombinant human IL-6
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) for 4 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with recombinant human IL-6 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to measure the effect of SC144 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a period of time to ensure complete solubilization, gently shaking if necessary.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the concentration of SC144 to determine the IC50 value.
-
Visualizations
IL-6/STAT3 Signaling Pathway and Inhibition by SC144
Caption: IL-6/STAT3 signaling pathway and the inhibitory action of SC144.
Experimental Workflow: Western Blot for p-STAT3 Inhibition
Caption: Workflow for Western blot analysis of p-STAT3 inhibition.
Logical Relationship: SC144 Mechanism of Action
Caption: Logical flow of SC144's inhibitory effects on the IL-6/STAT3 pathway.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activated IL-6 signaling contributes to the pathogenesis of, and is a novel therapeutic target for, CALR-mutated MPNs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of SC144 Hydrochloride in Drug-Resistant Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for utilizing SC144 hydrochloride, a first-in-class, orally active gp130 inhibitor, in the context of drug-resistant cancer cell lines. This compound has demonstrated significant potential in overcoming therapeutic resistance by targeting the gp130/STAT3 signaling pathway, a critical axis in cancer cell proliferation, survival, and drug resistance.
Introduction
This compound is a small molecule inhibitor that binds to the glycoprotein 130 (gp130), a signal transducer for the IL-6 cytokine family. By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] This disruption of the gp130/STAT3 signaling cascade leads to the inhibition of downstream target gene expression, ultimately resulting in cell-cycle arrest, anti-angiogenesis, and apoptosis in cancer cells.[1] Notably, SC144 has shown potent cytotoxicity against a panel of drug-sensitive and, more importantly, drug-resistant cancer cell lines.[2]
Mechanism of Action in Drug-Resistant Cancer
The efficacy of this compound in drug-resistant cancer models stems from its unique mechanism of action that circumvents common resistance pathways. Many drug-resistant cancers exhibit constitutive activation of the STAT3 signaling pathway, which promotes cell survival and proliferation, thereby diminishing the effectiveness of conventional chemotherapies. SC144 directly targets this pathway, making it a promising agent for cancers that have developed resistance to drugs such as Paclitaxel, Doxorubicin, and Cisplatin.[1]
Figure 1: Mechanism of action of this compound.
Data Presentation: Efficacy in Drug-Resistant Cell Lines
This compound has demonstrated potent anti-proliferative activity against various drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Reference |
| NCI/ADR-RES | Ovarian Cancer | Paclitaxel and Doxorubicin-resistant | 0.43 | [1] |
| HEY | Ovarian Cancer | Cisplatin-resistant | 0.88 | [1] |
| HTOXAR3 | Colorectal Cancer | Oxaliplatin-resistant | Not specified, but pretreatment with SC144 was more effective than oxaliplatin pretreatment. | [2] |
Combination Therapy
Studies have shown that this compound can act synergistically with conventional chemotherapeutic agents, suggesting its potential in combination therapies to overcome drug resistance.
| Combination | Cell Line | Cancer Type | Effect | Reference |
| SC144 + 5-Fluorouracil | HT29 | Colorectal Cancer | Synergism | [2] |
| SC144 + Oxaliplatin | HT29 | Colorectal Cancer | Synergism | [2] |
| SC144 + Paclitaxel | MDA-MB-435 | Breast Cancer | Synergism | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in drug-resistant cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on drug-resistant cancer cells.
Materials:
-
Drug-resistant cancer cell lines (e.g., NCI/ADR-RES, HEY)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
References
SC144 Hydrochloride: A Potent Inhibitor of Cancer Cell Colony Formation
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
SC144 hydrochloride is a small molecule inhibitor of glycoprotein 130 (gp130), a common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2][3] The gp130 signaling pathway, particularly through the activation of STAT3, is constitutively active in many cancers and plays a crucial role in tumor progression, cell survival, and proliferation.[1][4][5] SC144 has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those resistant to conventional chemotherapies.[6][7] This document provides a detailed protocol for assessing the long-term efficacy of this compound in inhibiting cancer cell proliferation using a colony formation assay.
Data Presentation
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, which can serve as a guide for determining the appropriate concentration range for your experiments. Seeding densities for colony formation assays are cell line-dependent and should be optimized prior to the main experiment.
| Cell Line | Cancer Type | This compound IC50 (µM) | Recommended Seeding Density (cells/well in 6-well plate) |
| OVCAR-8 | Ovarian Cancer | 0.72 | 200 - 1000 |
| OVCAR-5 | Ovarian Cancer | 0.49 | 200 - 1000 |
| OVCAR-3 | Ovarian Cancer | 0.95 | 500 - 2000 |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 0.43 | 500 - 2000 |
| HEY | Cisplatin-resistant Ovarian Cancer | 0.88 | 500 - 2000 |
| HCT-116 | Colon Cancer | 0.6 - 0.9 | 200 - 1000 |
| HT-29 | Colon Cancer | 0.9 | 200 - 1000 |
| LNCaP | Prostate Cancer | 0.4 | 500 - 2000 |
| MDA-MB-435 | Breast Cancer | 4.0 | 500 - 2000 |
Note: IC50 values are sourced from multiple publications and may vary based on experimental conditions.[3][8] Seeding densities are general recommendations and should be optimized for each cell line to ensure the formation of distinct colonies in the control group.
Experimental Protocols
This protocol outlines the steps for performing a colony formation assay to evaluate the inhibitory effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Sterile water
Procedure:
-
Cell Preparation:
-
Culture cells in appropriate complete medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. Ensure a single-cell suspension.
-
-
Cell Seeding:
-
Based on the optimized seeding density for your cell line (refer to the table above for starting recommendations), dilute the cell suspension to the desired concentration.
-
Seed the appropriate number of cells into each well of a 6-well plate containing 2 mL of complete medium.
-
Gently swirl the plates to ensure even distribution of cells.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. It is recommended to test a range of concentrations around the known IC50 value (e.g., 0.1x, 1x, and 10x IC50).
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
After 24 hours of incubation, carefully aspirate the medium from each well and replace it with 2 mL of medium containing the appropriate concentration of this compound or vehicle control.
-
Return the plates to the incubator.
-
-
Incubation and Colony Formation:
-
Incubate the plates for 7-14 days, depending on the growth rate of the cell line.
-
Monitor the plates every 2-3 days for colony formation. The experiment should be terminated when colonies in the control wells are visible to the naked eye and consist of at least 50 cells.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from each well.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution (4% PFA or ice-cold methanol) to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and gently wash the wells with sterile water until the background is clear.
-
Allow the plates to air dry at room temperature.
-
-
Colony Counting and Analysis:
-
Once dry, the plates can be imaged.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the colony formation assay with this compound.
This compound Signaling Pathway Diagram
Caption: this compound inhibits the gp130/STAT3 signaling pathway.
References
- 1. JCI - The IL-6–gp130–STAT3 pathway in hepatocytes triggers liver protection in T cell–mediated liver injury [jci.org]
- 2. The IL-6/gp130/STAT3 signaling axis: recent advances towards specific inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing SC144 Hydrochloride Cytotoxicity Using the MTT Assay
These application notes provide a detailed protocol for determining the cytotoxic effects of SC144 hydrochloride on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2] This disruption of the gp130/STAT3 signaling pathway ultimately inhibits the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, leading to cell cycle arrest and apoptosis in cancer cells.[1][4] The MTT assay is a colorimetric method used to assess cell viability.[5][6][7] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The intensity of the purple color, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[6] This protocol details the application of the MTT assay to quantify the cytotoxicity of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-8 | Ovarian Cancer | 0.72[1][4] |
| OVCAR-5 | Ovarian Cancer | 0.49[1] |
| OVCAR-3 | Ovarian Cancer | 0.95[1][4] |
| NCI/ADR-RES | Paclitaxel- and Doxorubicin-Resistant Ovarian Cancer | 0.43[4][8] |
| HEY | Cisplatin-Resistant Ovarian Cancer | 0.88[4][9] |
| LNCaP | Prostate Cancer | 0.4[2] |
| HCT116 | Colorectal Cancer | 0.6[2] |
| HT29 | Colorectal Cancer | 0.9[2] |
| A549 | Lung Cancer | 1.5[10] |
| MCF-7 | Breast Cancer | 2.0[10] |
| PC-3 | Prostate Cancer | 0.8[10] |
| U-87 MG | Glioblastoma | 1.2[10] |
| K562 | Chronic Myelogenous Leukemia | 0.14[10] |
| Jurkat | Acute T-cell Leukemia | 4.0[10] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected human cancer cell lines (e.g., OVCAR-8, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell lines in complete medium until they reach approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[11]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.[2][11]
-
-
MTT Assay:
-
After the 72-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 humidified incubator, allowing the MTT to be metabolized into formazan crystals.[7]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Signaling Pathway
This compound Mechanism of Action
Caption: this compound inhibits the gp130/STAT3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Experiments Using SC144
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, SC144 induces its phosphorylation at serine 782 (S782) and subsequent deglycosylation.[1][2][3] This cascade of events abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream effector in this signaling pathway.[1][2][3] The inhibition of the gp130/STAT3 axis by SC144 leads to the suppression of STAT3-regulated gene expression, resulting in cell-cycle arrest, anti-angiogenic effects, and apoptosis in various cancer cell lines.[2][4] These application notes provide a summary of SC144's activity and a detailed protocol for an in vitro kinase assay to assess its inhibitory effects on a downstream kinase.
Data Presentation
Table 1: Cytotoxicity of SC144 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SC144 in a panel of human cancer cell lines, as determined by MTT assays.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| OVCAR-3 | Ovarian Cancer | 0.95 | [2] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [2] |
| OVCAR-8 | Ovarian Cancer | 0.72 | [2] |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | 0.43 | |
| HEY | Cisplatin-Resistant Ovarian Cancer | 0.88 | |
| LNCaP | Prostate Cancer | 0.4 | [4] |
| HCT116 (p53+/+) | Colon Cancer | 0.6 | [4] |
| HCT116 (p53-/-) | Colon Cancer | 0.9 | [4] |
| HT-29 | Colon Cancer | 0.9 | [4] |
| MDA-MB-435 | Breast Cancer | 4.0 | [4] |
| MCF-7 | Breast Cancer | 1.7 | [5] |
| MDA-MB-468 | Breast Cancer | 0.7 | [5] |
Signaling Pathway
The binding of IL-6 family cytokines to their specific receptors leads to the dimerization of gp130 and the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene expression. SC144 disrupts this cascade by targeting gp130.
Caption: The gp130/JAK/STAT3 signaling pathway and the inhibitory action of SC144.
Experimental Protocols
In Vitro JAK2 Kinase Assay to Evaluate SC144 Activity
This protocol describes a method to indirectly assess the inhibitory effect of SC144 on the gp130 signaling pathway by measuring the activity of a key downstream kinase, JAK2. As SC144's primary target is gp130, this assay serves as a functional readout of its downstream inhibitory effects.
I. Materials and Reagents
-
Enzyme: Recombinant human JAK2 (e.g., from Carna Biosciences, SignalChem, or other reputable suppliers).
-
Substrate: A suitable peptide substrate for JAK2, such as Poly(Glu, Tyr) 4:1 or a specific biotinylated peptide (e.g., JAKtide).
-
Inhibitor: SC144 (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM).
-
ATP: Adenosine 5'-triphosphate (10 mM stock solution).
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system.
-
Plates: 96-well or 384-well white, opaque microplates suitable for luminescence readings.
-
Control Inhibitor: A known JAK2 inhibitor (e.g., Ruxolitinib) for assay validation.
-
DMSO: Dimethyl sulfoxide.
II. Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro JAK2 kinase assay.
III. Detailed Protocol
-
Preparation of Reagents:
-
Prepare a serial dilution of SC144 in 100% DMSO. For a typical 10-point dose-response curve, start with a 1 mM stock and perform 1:3 serial dilutions.
-
Prepare the final assay concentrations of SC144 by diluting the DMSO stocks into the kinase assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Thaw the recombinant JAK2 enzyme on ice and dilute it to the desired working concentration in the kinase assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nM range.
-
Prepare the substrate and ATP mixture in the kinase assay buffer. The ATP concentration should be close to its Km for JAK2 (if known) to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Assay Procedure:
-
Add 5 µL of the diluted SC144 or control inhibitor to the wells of a 384-well plate. For control wells, add 5 µL of the assay buffer with the same final DMSO concentration.
-
Add 5 µL of the diluted JAK2 enzyme to each well.
-
Gently mix the plate and incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized based on the enzyme activity.
-
-
Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP.
-
Incubate the plate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration of control inhibitor" as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the SC144 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of SC144 for JAK2.
-
Disclaimer: This protocol is a general guideline. Optimization of enzyme concentration, substrate concentration, ATP concentration, and incubation times may be necessary for specific experimental conditions.
References
Troubleshooting & Optimization
Troubleshooting poor solubility of SC144 hydrochloride in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC144 hydrochloride, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound directly in aqueous buffers like PBS or cell culture media. Why is this happening?
A1: this compound has very low solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is often unsuccessful and can lead to precipitation. It is characterized as insoluble in water.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is significantly more soluble in DMSO, allowing for the preparation of a concentrated stock solution that can then be diluted into your aqueous experimental medium. It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility.[1][2]
Q3: What is the maximum concentration for a stock solution of this compound in DMSO?
A3: The solubility of this compound in DMSO can vary slightly between batches. However, concentrations of 10 mg/mL to 32.23 mg/mL have been reported.[3] It is recommended to start at a lower concentration and gently warm the solution or use sonication to aid dissolution.
Q4: How should I prepare my final working solution in an aqueous buffer from the DMSO stock?
A4: To prepare your final working solution, you should perform a serial dilution of your DMSO stock solution into the desired aqueous buffer or cell culture medium. It is recommended to first dilute the stock solution with DMSO to an intermediate concentration before adding it to the aqueous medium.[4] This gradual dilution helps to prevent the compound from precipitating out of solution. For cell-based assays, the stock solution concentration should be at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in your experiment.[2]
Q5: I observed precipitation when I added the DMSO stock of this compound to my cell culture medium. What can I do to prevent this?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Pre-warm your media: Before adding the this compound DMSO stock, warm your cell culture medium or buffer to 37°C. Diluting into a cold solution can decrease solubility and promote precipitation.[4]
-
Increase the dilution factor: If the compound precipitates, try using a more diluted stock solution to add to your aqueous medium.
-
Stir gently while adding: Add the DMSO stock dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and even distribution.
-
Use sonication: If precipitation still occurs, gentle sonication in a water bath may help to redissolve the compound.[4]
-
Check the final concentration: Ensure your final working concentration is below the solubility limit in the final medium.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Notes |
| DMSO | 10 mg/mL - 32.23 mg/mL (27.87 mM - 100 mM) | Ultrasonic assistance may be needed. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1][3] |
| Water | < 0.1 mg/mL (Insoluble) | [3] |
| Ethanol | Insoluble |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh the this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 358.76 g/mol ), weigh out 3.59 mg.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, you can gently warm the solution in a 37-45°C water bath for 5-10 minutes or use a water bath sonicator for a few minutes.
-
Visually inspect: Ensure the solution is clear and free of any visible precipitate before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3]
Mandatory Visualizations
Signaling Pathway
SC144 is an inhibitor of glycoprotein 130 (gp130), which is a crucial component of the receptor complex for IL-6 family cytokines. Inhibition of gp130 by SC144 ultimately leads to the abrogation of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation and its downstream signaling, which is implicated in cell proliferation, survival, and angiogenesis.[3][5][6]
Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.
Experimental Workflow
The following workflow outlines the recommended steps for preparing a final working solution of this compound for in vitro experiments.
Caption: Workflow for preparing aqueous solutions of this compound.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting poor solubility issues with this compound.
Caption: Troubleshooting guide for this compound solubility.
References
Technical Support Center: SC144 Hydrochloride for In Vivo Tumor Growth Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SC144 hydrochloride in in vivo models of tumor growth inhibition.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor or inconsistent tumor growth inhibition | Suboptimal Dosage: The administered dose may be too low for the specific tumor model or animal strain. | Refer to the dosage tables below for established effective ranges. Consider performing a dose-response study to determine the optimal dose for your model. |
| Formulation and Solubility Issues: this compound has limited aqueous solubility. Improper formulation can lead to poor bioavailability. | Ensure the compound is fully dissolved. For intraperitoneal (i.p.) injection, a common vehicle is a mixture of DMSO, propylene glycol, and saline. For oral (p.o.) administration, a suspension in an appropriate vehicle like sesame oil or a solution with PEG300 and Tween80 can be used. Prepare fresh formulations for each administration to avoid precipitation.[1] | |
| Compound Stability: The compound may degrade in the prepared formulation over time. | Prepare fresh dosing solutions immediately before administration. Store the stock solution at -20°C as recommended. | |
| Rapid Metabolism: The compound may be rapidly metabolized and cleared in the animal model, leading to insufficient exposure at the tumor site. | Consider adjusting the dosing frequency (e.g., twice daily instead of once daily) to maintain therapeutic concentrations. Pharmacokinetic studies may be necessary to determine the compound's half-life in your specific model. | |
| Tumor Model Resistance: The chosen cancer cell line may have intrinsic or acquired resistance to STAT3 pathway inhibition. | Confirm the expression and activation of gp130 and STAT3 in your cell line. Consider combination therapies, as SC144 has shown synergistic effects with other chemotherapeutic agents.[2] | |
| Animal Toxicity (e.g., weight loss, lethargy) | High Dosage: The administered dose may be approaching the maximum tolerated dose (MTD). | Reduce the dosage. If efficacy is compromised at a lower dose, consider a different dosing schedule (e.g., intermittent dosing). |
| Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | Run a vehicle-only control group to assess its toxicity. If the vehicle is toxic, explore alternative formulations. | |
| Off-Target Effects: As a small molecule inhibitor, SC144 may have off-target effects. STAT3 is ubiquitously expressed and plays a role in normal physiological processes.[3] | Carefully monitor animal health, including body weight, food and water intake, and general behavior. If significant toxicity is observed, dose reduction or cessation of treatment may be necessary. | |
| Difficulty in Preparing Dosing Solution | Precipitation: The compound may precipitate out of solution, especially at higher concentrations or when diluted into aqueous buffers. | Sonication may aid in dissolving the compound.[2] Prepare a higher concentration stock in DMSO and then dilute it into the final vehicle immediately before use. Ensure all components of the vehicle are compatible. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130).[4][5] It binds to gp130, inducing its phosphorylation and deglycosylation. This action abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3), a key downstream signaling molecule.[6] The inhibition of the gp130/STAT3 signaling pathway leads to the suppression of genes involved in cell survival, proliferation, and angiogenesis, ultimately resulting in cell-cycle arrest and apoptosis in cancer cells.[5]
Q2: In which cancer types has SC144 shown in vivo efficacy?
A2: SC144 has demonstrated in vivo anti-tumor activity in xenograft models of various cancers, including ovarian, breast, and pancreatic cancer.[3][7]
Dosage and Administration
Q3: What are the recommended starting dosages for in vivo studies?
A3: The optimal dosage can vary depending on the tumor model and administration route. Based on published studies, here are some starting points:
-
Intraperitoneal (i.p.) administration: 10 mg/kg daily has been shown to be effective in an ovarian cancer model.[5]
-
Oral (p.o.) administration: 100 mg/kg daily has been used in an ovarian cancer model.[5]
A dose-response study is always recommended to determine the optimal dosage for your specific experimental setup.
Q4: How should I prepare this compound for in vivo administration?
A4: Due to its limited aqueous solubility, specific formulations are required. Here are examples from published protocols:
-
For i.p. administration: A 200 mg/mL stock solution in DMSO can be diluted to 20 mg/mL in propylene glycol, and then further diluted in 0.9% NaCl containing 40% propylene glycol.
-
For oral administration: A 300 mg/mL stock solution in DMSO can be mixed with sesame oil. Another option is to prepare a solution containing DMSO, PEG300, Tween80, and water.
Always prepare fresh dosing solutions before each administration.
Experimental Design
Q5: What are the key considerations for designing an in vivo study with SC144?
A5: A well-designed study should include:
-
Appropriate Controls: A vehicle-only control group is essential to distinguish the effects of the compound from those of the administration vehicle. A positive control (a standard-of-care chemotherapy for the specific cancer model) can also be beneficial for comparison.
-
Tumor Implantation: Ensure consistent tumor cell implantation to minimize variability in tumor growth between animals.
-
Monitoring: Regularly monitor tumor volume, animal body weight, and overall health.
-
Endpoint Analysis: At the end of the study, tumors can be excised for downstream analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3), and to confirm the inhibition of the STAT3 pathway (e.g., phospho-STAT3 levels).
Q6: How long should the treatment period be?
A6: Treatment duration can vary. In published studies, daily administration has ranged from 15 to 58 days.[5] The duration will depend on the tumor growth rate in the control group and the study objectives. Treatment should continue as long as the animals are tolerant and the tumors in the control group have not exceeded the institutionally approved size limits.
Data Presentation
In Vivo Dosage and Efficacy of this compound
| Cancer Type | Xenograft Model | Administration Route | Dosage | Duration | Tumor Growth Inhibition |
| Ovarian Cancer | OVCAR-8 | i.p. | 10 mg/kg/day | 58 days | ~73% |
| Ovarian Cancer | OVCAR-8 | p.o. | 100 mg/kg/day | 35 days | 82% smaller tumor volume than control |
| Breast Cancer | MDA-MB-435 | i.p. | 4 mg/kg/day | 15 days | 60% |
Experimental Protocols
General Protocol for In Vivo Xenograft Study
-
Cell Culture: Culture the desired human cancer cell line (e.g., OVCAR-8) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) that are 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired average size, randomize the mice into control and treatment groups.
-
Prepare the this compound dosing solution and the vehicle control solution immediately before administration.
-
Administer the treatment (e.g., daily i.p. or p.o.) at the predetermined dosage.
-
Monitor animal body weight and general health status throughout the study.
-
-
Study Endpoint and Tissue Collection:
-
Continue treatment for the planned duration or until tumors in the control group reach the maximum allowed size.
-
Euthanize the mice according to institutional guidelines.
-
Excise the tumors, measure their final weight and volume, and process them for further analysis (e.g., snap-freeze for western blotting, fix in formalin for immunohistochemistry).
-
Visualizations
Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.
Caption: General workflow for an in vivo xenograft study.
References
- 1. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of a signaling modality within the gp130 receptor enhances tissue regeneration and mitigates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to address inconsistent results in SC144 hydrochloride experiments.
Welcome to the technical support center for SC144 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing inconsistent results and optimizing their experiments with this first-in-class gp130 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small-molecule inhibitor of glycoprotein 130 (gp130), also known as IL6-beta.[1][2] Its primary mechanism involves binding to gp130, which induces its phosphorylation at Serine 782 and subsequent deglycosylation.[1][2][3] This ultimately leads to the abrogation of STAT3 phosphorylation and its nuclear translocation, thereby inhibiting the expression of downstream target genes.[1][2][3][4] This disruption of the gp130/STAT3 signaling pathway can induce apoptosis in cancer cells.[1][2]
Q2: What are the common causes of inconsistent results in cell viability assays with this compound?
A2: Inconsistent results in cell viability assays, such as MTT or MTS, can arise from several factors. Kinase inhibitors, including SC144, can have direct or off-target effects that may lead to an over- or underestimation of cell viability.[5] It is crucial to select an appropriate assay and consider that different cell viability assays can yield inconsistent results.[6] Additionally, factors such as cell density and confluency at the time of treatment can significantly impact the drug's efficacy and lead to variability.[7][8][9] The solvent used to dissolve this compound, typically DMSO, can also affect cell viability, even at low concentrations.[10]
Q3: How can I troubleshoot failed or inconsistent Western blot results for phospho-STAT3 after this compound treatment?
A3: Detecting phosphorylated proteins like STAT3 requires specific considerations. A common issue is the loss of the phosphate group during sample preparation. To prevent this, it is essential to use lysis buffers supplemented with phosphatase inhibitors.[11][12][13] For blocking the membrane, Bovine Serum Albumin (BSA) is recommended over milk, as milk contains casein, a phosphoprotein that can cause high background.[11][12][13] If the phospho-STAT3 signal is weak, consider increasing the amount of protein loaded, using a more sensitive detection substrate, or enriching for your protein of interest via immunoprecipitation prior to the Western blot.[14]
Q4: I am having trouble with my immunoprecipitation (IP) of gp130. What are some common pitfalls?
A4: Successful immunoprecipitation of gp130 depends on several factors. The choice of lysis buffer is critical; it must be stringent enough to solubilize the membrane protein gp130 without disrupting the protein-protein interactions you aim to study.[15] The selection of the antibody is also crucial; not all antibodies are suitable for IP.[16] Ensure your antibody has been validated for this application. Inadequate washing or overly stringent wash buffers can lead to either high background or loss of the protein complex.[16][17] Pre-clearing the lysate with beads before adding the specific antibody is a highly recommended step to reduce non-specific binding.[17][18]
Troubleshooting Guides
Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inaccurate drug concentration. | Prepare fresh serial dilutions of this compound for each experiment. Ensure complete dissolution in DMSO before further dilution in media. | |
| IC50 values differ from published data | Different cell line passage number or source. | Use cell lines from a reputable source and maintain a consistent, low passage number for experiments. |
| Variation in cell confluence at time of treatment.[7][8] | Standardize the cell seeding density and treatment time to ensure a consistent level of confluence (e.g., 70-80%) for all experiments.[9] | |
| Inappropriate assay choice.[5][6] | Consider using a non-metabolic based viability assay, such as the Trypan Blue exclusion assay, to confirm results from MTT or MTS assays.[19] | |
| Unexpectedly low or high cytotoxicity | This compound degradation. | Aliquot and store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][2] Use freshly opened, anhydrous DMSO for dissolution as the compound's solubility is sensitive to moisture.[3] |
| Off-target effects of the inhibitor or DMSO.[5][10][20] | Include a vehicle control (DMSO) at the same concentration used for the highest drug concentration. Consider performing a dose-response curve for DMSO alone to determine its cytotoxic threshold in your cell line. |
Western Blotting for Phospho-STAT3
| Problem | Possible Cause | Recommended Solution |
| No or weak phospho-STAT3 signal | Dephosphorylation during sample preparation. | Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors.[11][12][13] Keep samples on ice at all times. |
| Low abundance of phospho-STAT3. | Stimulate cells with an appropriate cytokine (e.g., IL-6) to induce STAT3 phosphorylation as a positive control.[21][22] Increase the amount of protein loaded onto the gel.[14] | |
| Inefficient antibody binding. | Use a phospho-specific antibody that has been validated for Western blotting. Optimize antibody dilution and incubation time. Block the membrane with 5% BSA in TBST, not milk.[11][12] | |
| High background | Non-specific antibody binding. | Increase the number and duration of washes. Use TBST for all washing steps. Try a different blocking agent if BSA is not effective. |
| Contaminated buffers or reagents. | Use freshly prepared buffers and high-purity reagents. | |
| Inconsistent band intensities | Uneven protein loading. | Quantify protein concentration accurately using a BCA or Bradford assay. Use a loading control (e.g., GAPDH, β-actin, or total STAT3) to normalize the phospho-STAT3 signal.[14] |
| Incomplete protein transfer. | Ensure proper assembly of the transfer stack. Optimize transfer time and voltage based on the molecular weight of STAT3 (approx. 86 kDa).[23] |
Immunoprecipitation of gp130
| Problem | Possible Cause | Recommended Solution |
| No or low yield of immunoprecipitated gp130 | Inefficient cell lysis. | Use a lysis buffer appropriate for membrane proteins, such as RIPA buffer, but be aware it may disrupt some protein-protein interactions.[15] Sonication may be required to fully solubilize the protein. |
| Antibody not suitable for IP. | Use an antibody that is specifically validated for immunoprecipitation.[16] | |
| Insufficient antibody or beads. | Titrate the amount of antibody and beads to find the optimal ratio for your sample. | |
| High background/non-specific binding | Non-specific binding to beads or antibody. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[17][18] Increase the number of washes and the stringency of the wash buffer. |
| Antibody heavy and light chains obscure the band of interest. | Use an IP/Western blot-validated antibody from a different host species for the Western blot detection. Alternatively, use a kit with beads that are designed to minimize antibody elution. | |
| Failure to co-immunoprecipitate interacting partners | Protein-protein interaction is weak or transient. | Use a milder lysis buffer (e.g., Triton X-100 based) to preserve protein complexes.[15] Consider in vivo cross-linking before cell lysis. |
| Interacting protein is not expressed or is at low levels. | Confirm the expression of the interacting protein in your input lysate via Western blot. |
Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to reach 70-80% confluency at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in fresh, anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for Phospho-STAT3
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total STAT3 or a loading control.
Immunoprecipitation of gp130
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Add protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add the primary antibody against gp130 to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash them three to five times with cold lysis buffer.
-
Elution: Elute the protein complex from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting.
Data Presentation
Table 1: Reported IC50 Values for SC144 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| OVCAR-8 | Ovarian Cancer | 0.72 | [1][2] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [1][2] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [1][2] |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 0.43 | [2] |
| HEY | Cisplatin-resistant Ovarian Cancer | 0.88 | [2] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SC 144 hydrochloride | Cytokines | Tocris Bioscience [tocris.com]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Cell Seeding Density and Cell Confluence on Human Tissue Engineered Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 18. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 19. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]
Minimizing off-target effects of SC144 hydrochloride in research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of SC144 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class, orally active, small-molecule inhibitor of glycoprotein 130 (gp130), also known as IL6-beta.[1][2][3][4][5] It binds to gp130, leading to its phosphorylation at serine 782 (S782) and subsequent deglycosylation.[1][3][4][5][6] This cascade of events abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream signaling molecule.[1][3][4][5][6] By inhibiting the gp130/STAT3 signaling pathway, this compound can suppress the expression of downstream target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[1][3][4]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data from comprehensive kinome scans or broad selectivity profiling specifically for this compound. However, like many small molecule inhibitors, it has the potential for off-target activities. SC144 belongs to the quinoxaline-hydrazide class of compounds, which have been shown to interact with a variety of biological targets.[7][8][9][10] Researchers should therefore exercise caution and perform appropriate validation experiments to ensure the observed effects are due to the inhibition of gp130.
Q3: How can I minimize potential off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for the correct interpretation of experimental results.[11] Here are several strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of STAT3 phosphorylation) through dose-response experiments. Using excessive concentrations increases the likelihood of engaging off-target molecules.[12]
-
Employ a Secondary Inhibitor: Use a structurally and mechanistically different gp130 inhibitor as a complementary tool to confirm that the observed phenotype is consistent with gp130 inhibition.
-
Genetic Knockdown/Knockout: The most rigorous approach to validate the on-target effect of an inhibitor is to use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to deplete gp130 and observe if this phenocopies the effects of this compound treatment.[13]
-
Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments at the same concentration used to dissolve this compound.
-
Assess Downstream Signaling: Beyond looking at STAT3 phosphorylation, examine the expression of known STAT3 target genes (e.g., Bcl-2, Bcl-xL, Cyclin D1) to confirm pathway inhibition.[14]
Troubleshooting Guides
Issue 1: High variability in experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound concentration | Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell culture variability | Maintain consistent cell passage numbers, seeding densities, and growth conditions. Monitor cell health and morphology. |
| Edge effects in multi-well plates | Avoid using the outer wells of multi-well plates for critical measurements, as they are more prone to evaporation and temperature fluctuations. |
| Reagent degradation | Aliquot this compound stock solutions and store them properly at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
Issue 2: No observable effect of this compound treatment.
| Potential Cause | Troubleshooting Step |
| Inactive compound | Verify the purity and integrity of the this compound batch. If possible, test its activity in a well-established positive control cell line. |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect experimental timing | Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired effect. |
| Low gp130 expression | Confirm the expression of gp130 in your cell line of interest using Western blot or flow cytometry. |
| Cell line resistance | Some cell lines may have intrinsic or acquired resistance mechanisms. Consider using a different cell line with known sensitivity to gp130 inhibition. |
Issue 3: Observing unexpected or contradictory cellular phenotypes.
| Potential Cause | Troubleshooting Step |
| Off-target effects | This is a primary concern. Refer to the strategies outlined in FAQ Q3 to validate the on-target effects of this compound. Consider performing a rescue experiment by overexpressing a constitutively active form of STAT3 to see if it reverses the observed phenotype. |
| Cellular stress response | High concentrations of small molecules or prolonged incubation times can induce cellular stress responses that may confound the specific effects of gp130 inhibition. Assess markers of cellular stress. |
| Compound toxicity | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to distinguish between specific pharmacological effects and general cellular toxicity. |
Data Presentation
Table 1: Reported IC₅₀ Values of SC144 in Various Human Ovarian Cancer Cell Lines
| Cell Line | Resistance Profile | IC₅₀ (µM) |
| OVCAR-8 | - | 0.72[3][4] |
| OVCAR-5 | - | 0.49[3][6] |
| OVCAR-3 | - | 0.95[3][4][6] |
| NCI/ADR-RES | Paclitaxel and Doxorubicin-resistant | 0.43[3][6] |
| HEY | Cisplatin-resistant | 0.88[3][6] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is adapted from standard Western blotting procedures to specifically assess the inhibition of STAT3 phosphorylation by this compound.[15][16][17][18][19]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control.
Protocol 2: MTT Cell Viability Assay
This protocol measures cell viability by assessing the metabolic activity of cells and can be used to determine the cytotoxic effects of this compound.[20][21][22]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, synthesis, in silico docking studies and biological evaluation of novel quinoxaline-hydrazide hydrazone-1,2,3-triazole hybrids as α-glucosidase inhibitors and antioxidants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
SC144 hydrochloride stability and storage conditions for long-term experiments.
Welcome to the technical support center for SC144 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the effective use of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, orally active, small-molecule inhibitor of glycoprotein 130 (gp130), also known as IL6-beta.[1][2][3][4] Its primary mechanism of action involves binding to gp130, which induces its phosphorylation at serine 782 (S782) and subsequent deglycosylation.[1][2][5] This abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream signaling molecule.[1][2][5][6] By inhibiting the gp130/STAT3 signaling pathway, this compound suppresses the expression of downstream target genes, leading to cell-cycle arrest, anti-angiogenesis, and apoptosis in cancer cells.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability in long-term experiments, this compound should be stored under specific conditions depending on its form (solid or in solution).
-
Solid Form: The solid powder should be stored at -20°C and kept desiccated.[7] Under these conditions, it is stable for at least four years.[8] Some suppliers recommend storage at 4°C for the solid form, sealed and away from moisture.[3]
-
Stock Solutions: Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[5][6][8][9] It is soluble in DMSO at concentrations ranging from 5 mg/mL to 65 mg/mL.[5][6][7][8] For complete dissolution, warming or sonication may be necessary.[7][9] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[5] this compound is poorly soluble in water.[3]
Q4: How should I prepare working solutions from the stock solution for my experiments?
To prepare working solutions, the frozen stock solution should be allowed to equilibrate to room temperature for at least 60 minutes before opening the vial.[10] The stock solution can then be diluted to the desired final concentration in the appropriate cell culture medium or experimental buffer. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
Stability Data
The stability of this compound is critical for the reproducibility of long-term experiments. The following table summarizes the recommended storage conditions and stability periods.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | ≥ 4 years | Store desiccated.[7][8] |
| Solid | 4°C | Not specified | Store sealed and away from moisture.[3] |
| Stock Solution in DMSO | -20°C | 1 month to 1 year | Aliquot to avoid freeze-thaw cycles.[1][3][5] |
| Stock Solution in DMSO | -80°C | 6 months to 2 years | Aliquot to avoid freeze-thaw cycles.[1][3] |
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: The compound may have absorbed moisture, or the solvent quality may be poor.
-
Troubleshooting Steps:
-
Ensure you are using fresh, anhydrous DMSO.[5]
-
Gentle warming of the solution can aid dissolution.[7]
-
Sonication can also be used to help dissolve the compound.[9]
-
If precipitation occurs upon dilution into aqueous media, consider increasing the percentage of DMSO in the final working solution (while being mindful of solvent toxicity to cells) or preparing a more dilute stock solution.
-
Issue 2: Inconsistent or weaker than expected biological activity in cell-based assays.
-
Possible Cause: Degradation of the compound due to improper storage or handling of stock solutions.
-
Troubleshooting Steps:
-
Confirm that stock solutions have been stored correctly at -20°C or -80°C and protected from light.
-
Avoid repeated freeze-thaw cycles by preparing and using small aliquots.[1][5]
-
Prepare fresh working solutions for each experiment from a recently thawed aliquot.
-
Perform a dose-response experiment to verify the IC50 value in your specific cell line and compare it to published values (typically in the submicromolar range for ovarian cancer cell lines).[1][3]
-
Issue 3: Unexpected off-target effects are observed.
-
Possible Cause: The concentration of this compound used may be too high, or the experimental system may be particularly sensitive.
-
Troubleshooting Steps:
-
Review the literature for typical working concentrations in similar experimental models. Concentrations often range from 0.5 µM to 2 µM for in vitro studies.[1][2]
-
Perform a toxicity assay to determine the optimal non-toxic concentration range for your specific cell line.
-
Include appropriate negative and positive controls in your experimental design to help differentiate between specific and non-specific effects.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[10]
-
Under sterile conditions, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
If necessary, gently warm the vial or sonicate the solution until the solid is completely dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a freshly thawed stock solution.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control.
Visualizing Key Processes
To further aid in understanding the experimental context of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of this compound in the gp130/STAT3 signaling pathway.
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SC 144 hydrochloride | Cytokines | Tocris Bioscience [tocris.com]
- 7. SC144 = 98 HPLC 917497-70-2 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. SC144 | Apoptosis | Interleukin | TargetMol [targetmol.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
Technical Support Center: SC144 Hydrochloride in Serum-Starved Cell Conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using SC144 hydrochloride in serum-starved cell conditions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, orally active, small-molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, SC144 induces its phosphorylation at Serine 782 and subsequent deglycosylation.[1][2][4] This abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream signaling molecule.[1][5][6] The inhibition of the gp130/STAT3 signaling pathway ultimately leads to the downregulation of STAT3-regulated gene expression, resulting in cell-cycle arrest, anti-angiogenic effects, and apoptosis in susceptible cancer cell lines.[1][2]
Q2: Why is serum starvation recommended before treating cells with this compound?
Serum starvation is a common technique used to synchronize the cell cycle of a cell population, arresting most cells in the G0/G1 phase. This synchronization ensures a more uniform response to drug treatment, reducing variability in experimental results that might arise from cells being in different phases of the cell cycle. Additionally, removing serum eliminates growth factors and cytokines that could activate the gp130/STAT3 pathway, thereby providing a clearer window to observe the specific inhibitory effects of this compound.
Q3: What is a typical concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line. However, published studies have shown IC50 values in the submicromolar range for several human ovarian cancer cell lines.[1][2] A common working concentration used in various studies is 2 µM.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I serum-starve my cells before this compound treatment?
The duration of serum starvation can depend on the cell type. A common practice is to serum-starve cells overnight (approximately 16-24 hours). Some protocols may extend this to 48 or even 72 hours to induce a more stringent G0/G1 arrest. However, prolonged serum starvation can induce stress and apoptosis in some cell lines, so it is crucial to optimize the starvation period for your specific cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in control (vehicle-treated) serum-starved cells. | 1. Cell line is sensitive to serum withdrawal.2. Serum starvation period is too long.3. Sub-optimal cell density. | 1. Reduce the serum starvation period (e.g., from 24h to 16h).2. Titrate the serum concentration during starvation (e.g., use 0.5% or 1% FBS instead of 0%).3. Ensure cells are seeded at an optimal density to provide some cell-cell contact, which can enhance survival. |
| Inconsistent or variable results between experiments. | 1. Incomplete cell cycle synchronization.2. Variation in this compound stock solution.3. Inconsistent timing of serum starvation or drug treatment. | 1. Confirm cell cycle arrest via flow cytometry after serum starvation.2. Prepare fresh stock solutions of this compound regularly and store them properly.3. Standardize all incubation times meticulously. |
| No significant inhibition of STAT3 phosphorylation after this compound treatment. | 1. Sub-optimal concentration of this compound.2. Insufficient treatment time.3. High basal activation of the gp130/STAT3 pathway in the chosen cell line. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration.2. Conduct a time-course experiment (e.g., 1, 2, 4, 6 hours) to find the optimal treatment duration.3. Ensure proper serum starvation to reduce basal signaling. |
| This compound appears to be cytotoxic even at low concentrations. | 1. The specific cell line is highly sensitive to gp130 inhibition.2. Synergistic apoptotic effect of serum starvation and this compound. | 1. Perform a detailed dose-response curve starting from very low concentrations.2. Reduce the serum starvation duration or use a low-serum medium (e.g., 0.5% FBS) instead of complete starvation.3. Use a less sensitive cell line if appropriate for the research question. |
Experimental Protocols
Protocol 1: General Cell Culture and Serum Starvation
-
Cell Seeding: Plate cells in complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin) at a density that will result in 60-70% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation:
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add serum-free medium (or low-serum medium, e.g., 0.5% FBS) to the cells.
-
-
Incubation: Incubate the cells under serum-starved conditions for the desired period (e.g., 16-24 hours).
Protocol 2: this compound Treatment and Western Blot Analysis of p-STAT3
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solution Preparation: Dilute the stock solution in serum-free medium to the desired final concentrations.
-
Treatment: After the serum starvation period, replace the medium with the prepared this compound working solutions. Include a vehicle control (DMSO in serum-free medium).
-
Incubation: Incubate for the desired treatment time (e.g., 1-6 hours).
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Mechanism of this compound action on the gp130/STAT3 signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: A logical troubleshooting guide for common experimental issues.
References
Validation & Comparative
A Comparative Analysis of SC144 Hydrochloride and Other gp130 Inhibitors for Researchers
This guide provides a detailed comparison of the efficacy of SC144 hydrochloride with other notable gp130 inhibitors, offering a valuable resource for researchers, scientists, and professionals in drug development. Glycoprotein 130 (gp130), a common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines, is a critical mediator of various cellular processes, including inflammation, immune responses, and tumorigenesis. Its central role in these pathways has made it a compelling target for therapeutic intervention. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate an objective assessment of these compounds.
Introduction to gp130 Inhibition
The IL-6/gp130 signaling cascade is integral to numerous physiological and pathological states. Upon ligand binding, gp130 homodimerizes or heterodimerizes with other receptor subunits, leading to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, primarily STAT3, as well as the Ras-MAPK and PI3K-Akt pathways. Dysregulation of this signaling is implicated in various cancers and inflammatory diseases. Consequently, the development of small-molecule inhibitors targeting gp130 is an active area of research. This guide focuses on this compound and compares its efficacy with other known gp130 inhibitors, including LMT-28 and the repurposed drug, Bazedoxifene.
Comparative Efficacy of gp130 Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound, LMT-28, and Bazedoxifene from preclinical studies. It is important to note that these data are compiled from separate studies and do not represent head-to-head comparisons in the same experimental settings.
Table 1: In Vitro Efficacy of gp130 Inhibitors
| Inhibitor | Cell Line(s) | Assay | Key Findings | Reference(s) |
| This compound | OVCAR-8, OVCAR-5, OVCAR-3 (Ovarian Cancer) | MTT Assay | IC50 values of 0.72 µM, 0.49 µM, and 0.95 µM, respectively.[1] | [1] |
| OVCAR-8, Caov-3 (Ovarian Cancer) | Western Blot | Inhibited IL-6 and LIF-induced STAT3 phosphorylation at 2 µM.[1] | [1] | |
| L3.6pl, AsPC-1 (Pancreatic Cancer) | MTT Assay | 2 µM SC144 inhibited cell viability.[2] | [2] | |
| LMT-28 | TF-1 (Erythroleukemia) | Cell Proliferation Assay | Substantially inhibited IL-6-dependent cell proliferation.[3] | [3] |
| Human Fibroblast-like Synoviocytes (FLS) | Western Blot | Inhibited Hyper IL-6-induced phosphorylation of gp130 and STAT3.[4] | [4] | |
| Bazedoxifene | Capan-1, BxPC-3, HPAF-II (Pancreatic Cancer) | Western Blot | Decreased IL-6 and IL-11-induced STAT3 phosphorylation in a dose-dependent manner (5-20 µM).[5] | [5] |
| BxPC-3, Capan-1 (Pancreatic Cancer) | STAT3 DNA Binding ELISA | Significantly inhibited STAT3 DNA binding activity at 5-20 µM.[6] | [6] | |
| SUM159, MDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer) | Western Blot | Decreased expression of P-STAT3.[7] | [7] |
Table 2: In Vivo Efficacy of gp130 Inhibitors
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Mouse Xenograft | Human Ovarian Cancer | 100 mg/kg, p.o., daily for 35 days | 82% reduction in average tumor volume compared to control.[1] | [1] |
| Orthotopic Mouse Model | Pancreatic Cancer | Not specified | Combination with paclitaxel reduced tumor weight and volume.[8] | [8] | |
| LMT-28 | Mouse Model | Collagen-Induced Arthritis | 0.25 mg/kg, p.o., daily | Substantially decreased arthritis scores.[9] | [9] |
| Mouse Model | Acute Pancreatitis | 0.25 or 1 mg/kg, p.o. | Alleviated pancreatitis.[3] | [3] | |
| Bazedoxifene | Mouse Xenograft | Pancreatic Cancer | Not specified | Combination with paclitaxel or gemcitabine suppressed tumor growth.[10] | [10] |
| Mouse Xenograft | Triple-Negative Breast Cancer | Oral administration | Remarkably suppressed tumor growth.[7] | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: The IL-6/gp130 signaling pathway and the point of inhibition by small molecules.
Caption: A generalized workflow for preclinical evaluation of gp130 inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison tables. These are summarized from the referenced literature and should be adapted based on specific experimental needs.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., OVCAR-8, L3.6pl) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the gp130 inhibitor (e.g., this compound, Bazedoxifene) or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Plate cells and treat with the gp130 inhibitor for the desired time. For cytokine stimulation, starve cells in serum-free media before adding the cytokine (e.g., IL-6, 50 ng/mL) for a short period (e.g., 15-30 minutes) with or without the inhibitor. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 OVCAR-8 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the gp130 inhibitor (e.g., this compound at 100 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length × width²)/2.
-
Endpoint and Analysis: At the end of the study (e.g., 35 days), euthanize the mice and excise the tumors. Weigh the tumors and perform histological and/or molecular analysis. Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Conclusion
This compound is a potent, orally active small-molecule inhibitor of gp130 with demonstrated efficacy in preclinical models of ovarian and pancreatic cancer. When compared to other gp130 inhibitors such as LMT-28 and Bazedoxifene, this compound shows comparable or, in some in vitro settings, superior potency in the sub-micromolar range. LMT-28 has shown promise in inflammatory disease models, while the repurposed drug Bazedoxifene has demonstrated anti-tumor effects in pancreatic and breast cancer models.
The choice of inhibitor will ultimately depend on the specific research question, disease context, and desired therapeutic window. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design further comparative studies. Direct, head-to-head preclinical and clinical trials are warranted to definitively establish the comparative efficacy and safety profiles of these promising gp130 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Interleukin-6/Glycoprotein-130 Signaling by Raloxifene or SC144 Enhances Paclitaxel Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Different Soluble Forms of the Interleukin-6 Family Signal Transducer gp130 Fine-tune the Blockade of Interleukin-6 Trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Targeting Interleukin-6/Glycoprotein-130 Signaling by Raloxifene or SC144 Enhances Paclitaxel Efficacy in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
A Head-to-Head Comparison: SC144 Hydrochloride Versus Anti-gp130 Antibody for STAT3 Inhibition in Research
For researchers, scientists, and drug development professionals, the targeted inhibition of the STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and invasion, is a key area of investigation. Two notable investigational agents that target the upstream activator of STAT3, the glycoprotein 130 (gp130) receptor, are the small molecule inhibitor SC144 hydrochloride and anti-gp130 monoclonal antibodies. This guide provides an objective comparison of these two modalities, supported by experimental data, to aid in the selection of the most appropriate tool for preclinical research.
Mechanism of Action: Small Molecule vs. Biologic
This compound and anti-gp130 antibodies both function by disrupting the IL-6/gp130/STAT3 signaling axis, but through distinct mechanisms.
This compound is a first-in-class, orally active small molecule inhibitor that directly binds to gp130. This binding induces phosphorylation at Serine 782 and subsequent deglycosylation of the receptor.[1][2] This process ultimately abrogates the phosphorylation of STAT3 at Tyrosine 705, preventing its dimerization, nuclear translocation, and downstream gene transcription.[1][2][3]
Anti-gp130 antibodies , such as the monoclonal antibody B-R3, are biologics that target the extracellular domain of the gp130 receptor. By binding to this region, these antibodies physically block the interaction between the IL-6/IL-6 receptor alpha (IL-6Rα) complex and gp130, thereby preventing the formation of the active signaling hexamer and subsequent STAT3 activation.
Signaling Pathway and Inhibition
The following diagram illustrates the IL-6/gp130/STAT3 signaling pathway and the points of intervention for both this compound and anti-gp130 antibodies.
Performance Data: A Comparative Overview
Direct head-to-head quantitative comparisons of this compound and anti-gp130 antibodies in the same experimental settings are limited in the published literature. However, data from various studies provide insights into their respective potencies.
This compound: Quantitative Data
SC144 has demonstrated potent cytotoxic effects in a range of human ovarian cancer cell lines, with IC50 values in the submicromolar range.
| Cell Line | IC50 (µM) for Cell Viability | Reference |
| OVCAR-8 | 0.72 | [4] |
| OVCAR-5 | 0.49 | [4] |
| OVCAR-3 | 0.95 | [4] |
| Caov-3 | Not explicitly stated, but cytotoxic | [5] |
| SKOV-3 | Not explicitly stated, but cytotoxic | |
| HEY | 0.88 | |
| NCI/ADR-RES | 0.43 |
In addition to inhibiting cell viability, SC144 has been shown to inhibit the constitutive phosphorylation of STAT3 (Tyr705) in OVCAR-8 and Caov-3 cells in a time- and dose-dependent manner.[1] Furthermore, SC144 treatment leads to a significant induction of apoptosis in ovarian cancer cells.[5]
Anti-gp130 Antibody (B-R3): Experimental Data
The anti-gp130 monoclonal antibody B-R3 has been shown to effectively inhibit STAT3 signaling in ovarian cancer cells.
| Cell Line | Assay | Observations | Reference |
| OVCAR-8 | Western Blot | Substantially decreased constitutive STAT3 (Y705) phosphorylation at 10 µg/mL. | [1][2] |
| Caov-3 | Western Blot | Substantially decreased constitutive STAT3 (Y705) phosphorylation at 10 µg/mL. | [1][2] |
| OVCAR-8 | Colony Formation Assay | Dose-dependent inhibition of colony formation. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Western Blot for STAT3 Phosphorylation
Objective: To qualitatively or quantitatively assess the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with inhibitors.
Workflow Diagram:
References
Validating SC144 Hydrochloride's Specificity for the gp130 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SC144 hydrochloride, a first-in-class, orally active gp130 inhibitor, with other emerging alternatives targeting the same pathway.[1][2] By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in validating the specificity of SC144 for the gp130 signaling cascade, a critical pathway in various cancers and inflammatory diseases.
Introduction to gp130 Signaling and its Inhibition
The glycoprotein 130 (gp130) is a ubiquitously expressed receptor subunit that plays a central role in the signaling of numerous cytokines, most notably Interleukin-6 (IL-6). Upon ligand binding, gp130 homodimerizes or heterodimerizes with other receptor subunits, leading to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway. This cascade is crucial for cell growth, survival, and differentiation, and its dysregulation is implicated in the pathogenesis of various diseases, including ovarian and pancreatic cancers. Consequently, gp130 has emerged as a promising therapeutic target.
This compound is a small molecule inhibitor that binds directly to gp130, inducing its phosphorylation at Serine 782 and subsequent deglycosylation. This ultimately abrogates STAT3 phosphorylation and its nuclear translocation, leading to the downregulation of downstream target genes.[1][2][3] This guide compares this compound with two other gp130-targeting compounds: Bazedoxifene and LMT-28.
Comparative Analysis of gp130 Inhibitors
To provide a clear and objective comparison, the following tables summarize the available quantitative data for this compound, Bazedoxifene, and LMT-28. It is important to note that the experimental conditions may vary between studies, and direct comparisons of absolute values should be made with caution.
Table 1: Binding Affinity for gp130
| Compound | Method | Reported Binding Affinity (Kd) | Reference |
| This compound | Drug Affinity Responsive Target Stability (DARTS) Assay | Direct binding confirmed, specific Kd not reported | [4] |
| Bazedoxifene | Surface Plasmon Resonance (SPR) | 182.7 µM | [5] |
| Microscale Thermophoresis (MST) | 33.7 ± 8.2 µM | [2] | |
| LMT-28 | Surface Plasmon Resonance (SPR) | Direct binding confirmed, specific Kd not reported | [6] |
Table 2: Inhibition of STAT3 Phosphorylation
| Compound | Cell Line | Stimulus | Method | Reported IC50 | Reference |
| This compound | OVCAR-8, Caov-3 (Ovarian Cancer) | Constitutive | Western Blot | Dose-dependent inhibition at 2 µM | [7] |
| L3.6pl (Pancreatic Cancer) | IL-6, OSM | Western Blot | Significant inhibition at 5 µM | [4] | |
| Bazedoxifene | A2780, TOV112D (Ovarian Cancer) | IL-6 | Western Blot | Dose-dependent inhibition | [2] |
| HepG2, 7721, HUH-7 (Liver Cancer) | Constitutive | Western Blot | Dose-dependent inhibition | [8] | |
| LMT-28 | Osteoblasts | LPS and AGEs | Western Blot | Optimal concentration for RANKL reduction at 100 nM | [6] |
Table 3: In Vitro Cellular Activity (IC50)
| Compound | Cell Line(s) | Assay | Reported IC50 (µM) | Reference |
| This compound | OVCAR-8, OVCAR-5, OVCAR-3 (Ovarian Cancer) | MTT Assay | 0.72, 0.49, 0.95 | [1] |
| Bazedoxifene | Not explicitly reported for direct cytotoxicity in a comparable format | - | - | - |
| LMT-28 | TF-1 (Erythroleukemia) | Cell Proliferation | Dose-dependent inhibition | [5] |
Experimental Protocols for Specificity Validation
Validating the on-target specificity and assessing off-target effects are critical steps in drug development. The following are detailed methodologies for key experiments to characterize gp130 inhibitors.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This assay is fundamental to demonstrating the functional consequence of gp130 inhibition.
a. Cell Culture and Treatment:
-
Culture chosen cancer cell lines (e.g., OVCAR-8, which has constitutive STAT3 activation) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the inhibitor (e.g., SC144, Bazedoxifene, LMT-28) or vehicle control (e.g., DMSO) for a specified time (e.g., 1, 6, 24 hours).
-
For induced STAT3 phosphorylation, starve cells in serum-free media for 24 hours before treatment with the inhibitor, followed by stimulation with a gp130 ligand like IL-6 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin or GAPDH.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein within a cellular environment.[9][10]
a. Cell Treatment and Heating:
-
Treat intact cells in suspension or adherent cells in plates with the test compound or vehicle control for a defined period to allow for cell penetration and target binding.
-
Aliquot the cell suspension into PCR tubes or use a thermal cycler with a gradient function for adherent cells in plates.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cool the samples to room temperature.
b. Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
c. Protein Detection:
-
Analyze the amount of soluble gp130 in the supernatant by Western blotting, using a specific anti-gp130 antibody.
-
A ligand-bound protein will be more thermally stable, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms target engagement.
In Vitro Kinase Panel Screening for Off-Target Effects
To assess the specificity of a gp130 inhibitor, it is crucial to screen it against a broad panel of other kinases.
a. Compound Submission:
-
Provide the test compound at a specified concentration (e.g., 100x the desired final screening concentration) to a commercial kinase profiling service or perform in-house.
b. Kinase Activity Assays:
-
The compound is typically screened at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of purified, active kinases (e.g., >400 kinases representing the human kinome).
-
The activity of each kinase is measured in the presence of the inhibitor and a vehicle control. Radiometric assays (e.g., using ³³P-ATP) or fluorescence/luminescence-based assays are commonly used.[11][12]
c. Data Analysis:
-
The percentage of inhibition for each kinase is calculated relative to the vehicle control.
-
Results are often presented as a "kinome map" or a table, highlighting any significant off-target inhibition.
-
For significant off-target hits, follow-up IC50 determinations are recommended to quantify the potency of inhibition.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The gp130 signaling pathway and the inhibitory action of SC144.
Caption: A typical experimental workflow for validating inhibitor specificity.
Caption: Logical relationship of the compared inhibitors to the gp130 target.
Conclusion
This compound presents as a potent and specific inhibitor of the gp130 signaling pathway. Its mechanism of inducing gp130 phosphorylation and deglycosylation distinguishes it from other inhibitors like Bazedoxifene, which primarily disrupts the IL-6/gp130 interaction, and LMT-28, which also binds directly to gp130. The provided experimental protocols offer a robust framework for researchers to independently validate the specificity of SC144 and other gp130 inhibitors. A thorough investigation using these methods, including quantitative binding affinity studies, comparative STAT3 phosphorylation inhibition assays, and comprehensive off-target profiling, is essential for the confident progression of these promising therapeutic candidates.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A GP130-Targeting Small Molecule, LMT-28, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bazedoxifene exhibits growth suppressive activity by targeting interleukin‐6/glycoprotein 130/signal transducer and activator of transcription 3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
Synergistic Antitumor Effects of SC144 Hydrochloride with 5-Fluorouracil and Oxaliplatin in Colorectal Cancer Cells
A comprehensive analysis of preclinical data demonstrates the enhanced efficacy of combining the gp130 inhibitor SC144 hydrochloride with standard chemotherapy agents, 5-fluorouracil and oxaliplatin, offering a promising therapeutic strategy for colorectal cancer.
Researchers in the field of oncology and drug development are continually seeking novel therapeutic combinations that can overcome drug resistance and improve treatment outcomes. This guide provides a detailed comparison of the cytotoxic effects of this compound, a first-in-class, orally active gp130 inhibitor, when used in combination with the conventional chemotherapy drugs 5-fluorouracil (5-FU) and oxaliplatin. The data presented herein, primarily from in-vitro studies on the human colorectal cancer cell line HT29, reveals a significant synergistic interaction that potentiates the anticancer activity of these agents.
Enhanced Cytotoxicity through Synergistic Action
The central finding of preclinical research is that this compound acts synergistically with both 5-fluorouracil and oxaliplatin in inhibiting the proliferation of HT29 colorectal cancer cells. This synergy implies that the combined effect of the drugs is greater than the sum of their individual effects, suggesting a cooperative mechanism of action that enhances tumor cell killing.
Quantitative Analysis of Synergism
Mechanisms of Action: A Multi-pronged Attack
The observed synergy can be attributed to the distinct and complementary mechanisms of action of each compound.
This compound: As a gp130 inhibitor, SC144 targets the IL-6/gp130/STAT3 signaling pathway. This pathway is crucial for tumor cell proliferation, survival, and angiogenesis. By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of STAT3. This disruption of STAT3 signaling leads to the inhibition of downstream target gene expression, ultimately causing cell-cycle arrest and apoptosis.
5-Fluorouracil (5-FU): A cornerstone of chemotherapy, 5-FU is a pyrimidine analog that, upon conversion into its active metabolites, interferes with DNA and RNA synthesis. Its primary mechanism involves the inhibition of thymidylate synthase, leading to a depletion of thymidine, an essential precursor for DNA replication. This disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis.
Oxaliplatin: This third-generation platinum compound exerts its cytotoxic effects by forming platinum-DNA adducts. These adducts create cross-links within and between DNA strands, which obstruct DNA replication and transcription, leading to cell death in rapidly dividing cancer cells.
The combination of these three agents creates a powerful multi-targeted assault on cancer cells. SC144's inhibition of the pro-survival STAT3 pathway likely sensitizes the cancer cells to the DNA-damaging effects of 5-FU and oxaliplatin, leading to a more robust apoptotic response.
Experimental Protocols
The following provides a generalized methodology for the key experiments used to evaluate the synergistic effects of this compound with 5-FU and oxaliplatin.
Cell Culture and Drug Treatment
Human colorectal carcinoma HT29 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For combination studies, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, cells are treated with this compound, 5-fluorouracil, and oxaliplatin, both as single agents across a range of concentrations and in combination at fixed molar ratios.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of the drug combinations, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is typically employed. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Following drug treatment for a specified duration (e.g., 72 hours), the culture medium is removed.
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control cells.
Analysis of Drug Interaction
The synergistic, additive, or antagonistic effects of the drug combinations are determined using the Combination Index (CI) method developed by Chou and Talalay. This method involves calculating CI values from the dose-effect data of single agents and their combinations.
-
CI < 1: Indicates synergism
-
CI = 1: Indicates an additive effect
-
CI > 1: Indicates antagonism
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound in inhibiting the gp130/STAT3 signaling pathway.
Caption: Synergistic interaction of SC144 with 5-FU and Oxaliplatin leading to enhanced apoptosis.
Caption: Workflow for determining the synergistic effects of drug combinations using the MTT assay.
SC144 Hydrochloride: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of SC144 hydrochloride on cancerous and non-cancerous cell lines, supported by experimental data. This compound, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), has demonstrated preferential cytotoxicity towards cancer cells.[1][2] This targeted action is attributed to its unique mechanism of inhibiting the gp130/STAT3 signaling pathway, a critical axis in the progression of many cancers.[1][3]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. A lower IC50 value indicates greater potency. Notably, studies show that SC144 induces significantly more apoptosis in ovarian cancer cells (OVCAR-8 and Caov-3) compared to normal kidney and endometrial epithelial cells.[1][4] While specific IC50 values for normal cells are not extensively reported in the reviewed literature, qualitative and percentage-based cell death assays consistently demonstrate a significantly lower impact on non-malignant cells.[1][4]
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-5 | Ovarian Cancer | 0.49[4][5] |
| OVCAR-8 | Ovarian Cancer | 0.72[4][5] |
| OVCAR-3 | Ovarian Cancer | 0.95[4][5] |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | 0.43[5] |
| HEY | Cisplatin-Resistant Ovarian Cancer | 0.88[5] |
| HCT-116 (p53+/+) | Colon Cancer | 0.6[5][6] |
| HCT-116 (p53-/-) | Colon Cancer | 0.9[5][6] |
| HT-29 | Colon Cancer | 0.9[5][6][7] |
| LNCaP | Prostate Cancer | 0.4[5][6][7] |
| MDA-MB-435 | Breast Cancer | 4.0[5][6] |
| MCF-7 | Breast Cancer | 1.7[8] |
| MDA-MB-468 | Breast Cancer | 0.7[8] |
Mechanism of Action: The gp130/STAT3 Signaling Pathway
This compound exerts its cytotoxic effects by targeting gp130, a common signal transducer for several cytokines, including Interleukin-6 (IL-6).[1][2] In many cancers, the IL-6/gp130/STAT3 pathway is constitutively active, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. SC144 binds to gp130, inducing its phosphorylation at Serine 782 and subsequent deglycosylation.[1][4][5] This abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream transcription factor.[1][4][5] The inhibition of STAT3 activity leads to the downregulation of its target genes, including those involved in cell survival (e.g., Bcl-2, Bcl-xL, Survivin) and cell cycle progression (e.g., Cyclin D1), ultimately inducing apoptosis in cancer cells.[3][5][7]
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Objective: To determine the concentration of SC144 that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of SC144.
-
2. Trypan Blue Exclusion Assay
-
Objective: To quantify the percentage of dead cells in a population following treatment.
-
Procedure:
-
Treat cells with a specific concentration of SC144 (e.g., 2 µM) or vehicle control (DMSO) for a designated time (e.g., 72 hours).[1]
-
Harvest the cells by trypsinization and resuspend them in culture medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of dead cells.
-
Apoptosis Assay
Annexin V-FITC and Propidium Iodide (PI) Staining
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with SC144 (e.g., 2 µM) for 72 hours.[9]
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9]
-
Western Blotting
-
Objective: To analyze the expression and phosphorylation status of proteins in the gp130/STAT3 signaling pathway.
-
Procedure:
-
Treat cells with SC144 for specified times and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, gp130, Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
SC144 Hydrochloride: No Direct Impact on IFN-γ or PDGF Signaling Pathways, Experimental Evidence Suggests
SC144 hydrochloride, a known inhibitor of the gp130 signaling pathway, does not appear to affect the interferon-gamma (IFN-γ) or platelet-derived growth factor (PDGF) signaling pathways, according to a key preclinical study. This guide provides a comparative analysis of the effects of this compound on these critical cellular signaling cascades, supported by experimental data and detailed methodologies.
For researchers in oncology and cell signaling, understanding the specificity of a small molecule inhibitor is paramount. While this compound has demonstrated efficacy in targeting the gp130/STAT3 axis, its off-target effects, or lack thereof, are of significant interest. This guide synthesizes the available evidence to provide a clear comparison for scientists and drug development professionals.
Comparative Analysis of Signaling Pathway Activation
Experimental evidence from a seminal study by Xu et al. (2013) in Molecular Cancer Therapeutics demonstrates that this compound does not inhibit the activation of key downstream effectors in the IFN-γ and PDGF signaling pathways. The study utilized the human ovarian cancer cell line OVCAR-8 to investigate the compound's specificity.
The data, derived from western blot analyses, is summarized below. The phosphorylation of STAT1 (a key mediator of IFN-γ signaling) and Akt (a central node in the PDGF pathway) were assessed in the presence of their respective ligands and varying concentrations of this compound.
| Pathway Stimulant | Target Protein | This compound Concentration (µM) | Observed Effect on Phosphorylation | Reference |
| IFN-γ (50 ng/mL) | p-STAT1 (Tyr701) | 0, 0.5, 2, 10 | No significant inhibition | |
| IFN-γ (50 ng/mL) | p-Akt (Ser473) | 0, 0.5, 2, 10 | No significant inhibition | |
| PDGF (20 ng/mL) | p-Akt (Ser473) | 0, 0.5, 2, 10 | No significant inhibition | [1] |
This data clearly indicates that this compound's inhibitory action is selective for the gp130 pathway, leaving the IFN-γ and PDGF signaling cascades unaffected at the concentrations tested.[1]
Signaling Pathways Overview
To contextualize the experimental findings, the following diagrams illustrate the canonical IFN-γ and PDGF signaling pathways.
References
A Comparative Guide to SC144 Hydrochloride and Alternative STAT3 Nuclear Translocation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SC144 hydrochloride, a notable inhibitor of STAT3 signaling, with other alternative molecules that prevent STAT3 nuclear translocation. This document is intended to assist researchers in making informed decisions for their experimental designs by presenting objective data on the performance and mechanisms of these compounds.
Introduction to STAT3 and Its Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation. Its aberrant, constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A key step in STAT3 activation is its translocation from the cytoplasm to the nucleus, where it regulates gene expression. Consequently, inhibiting this nuclear translocation is a key strategy in the development of novel anti-cancer agents.
This compound has emerged as a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the interleukin-6 (IL-6) family of cytokines. By targeting gp130, SC144 indirectly prevents the phosphorylation and subsequent nuclear translocation of STAT3.[1][2] This guide will compare the mechanism and efficacy of this compound with other well-known STAT3 inhibitors that act through different mechanisms.
Mechanism of Action: A Comparative Overview
This compound distinguishes itself by targeting an upstream activator of the STAT3 pathway, whereas many other inhibitors are designed to interact directly with the STAT3 protein.
This compound: This compound binds to the gp130 receptor, inducing its phosphorylation and deglycosylation.[1][2] This action abrogates the downstream signaling cascade that leads to STAT3 phosphorylation, a prerequisite for its dimerization and translocation into the nucleus.[3][4]
Alternative STAT3 Inhibitors:
-
Stattic: A non-peptidic small molecule that was one of the first-identified direct STAT3 inhibitors. It is thought to selectively inhibit the function of the STAT3 SH2 domain, thereby preventing STAT3 activation, dimerization, and nuclear translocation.[5] However, some studies suggest it may have STAT3-independent effects.[6]
-
S3I-201: This inhibitor also targets the STAT3 SH2 domain, disrupting STAT3-STAT3 dimerization and its DNA-binding and transcriptional activities.[7]
-
LLL12: Developed through structure-based design, LLL12 is a nonpeptide small molecule that targets STAT3, inhibiting its phosphorylation at tyrosine 705.[8]
-
Napabucasin (BBI608): Identified as a cancer stemness inhibitor, Napabucasin is a novel STAT3 inhibitor that has been evaluated in clinical trials.[9][10][11] It has been shown to inhibit STAT3-driven gene transcription.[9]
-
Bazedoxifene: An FDA-approved selective estrogen receptor modulator (SERM) that has been repurposed as a gp130 inhibitor, similar to SC144. It targets the gp130 D1 domain, interfering with the IL-6/gp130 interaction and inhibiting downstream STAT3 phosphorylation.[8][12]
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the experimental conditions, such as cell lines and assay types, may vary between studies, making direct comparisons of IC50 values challenging.
| Inhibitor | Target | Effect on STAT3 | Cell Line(s) | IC50 (Cell Viability) | Citation(s) |
| This compound | gp130 | Abrogates STAT3 phosphorylation and nuclear translocation | OVCAR-8, OVCAR-5, OVCAR-3 | 0.72 µM, 0.49 µM, 0.95 µM | [1] |
| Stattic | STAT3 SH2 Domain | Inhibits STAT3 activation, dimerization, and nuclear translocation | Breast cancer cell lines | Varies by cell line | [5] |
| S3I-201 | STAT3 SH2 Domain | Inhibits STAT3-STAT3 dimerization and DNA binding | Various | 86 ± 33 µM (cell-free DNA binding) | [7][10] |
| LLL12 | STAT3 | Inhibits STAT3 phosphorylation (Tyr705) | Multiple Myeloma cells | 0.26 µM - 1.96 µM | [13] |
| Napabucasin (BBI608) | STAT3 | Inhibits STAT3-driven gene transcription | Glioblastoma (U87) | ~1 µM | |
| Bazedoxifene | gp130 | Inhibits STAT3 phosphorylation | Pancreatic cancer cells | Varies by cell line | [10] |
Experimental Protocols
Accurate assessment of STAT3 nuclear translocation is critical for evaluating the efficacy of inhibitors. The two most common methods are Immunofluorescence Microscopy and Western Blotting of subcellular fractions.
Immunofluorescence Microscopy for STAT3 Nuclear Translocation
This method allows for the direct visualization of STAT3 localization within the cell.
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with the desired concentration of this compound or alternative inhibitor for a specified time (e.g., 4 hours).[13] Stimulate the cells with a STAT3 activator, such as IL-6 or Oncostatin M (OSM), for 15-30 minutes.
-
Fixation and Permeabilization: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature. Incubate with a primary antibody against STAT3 diluted in 1% BSA in PBST overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in 1% BSA in PBST for 1 hour at room temperature in the dark. Wash three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash twice with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope. The nuclear translocation of STAT3 is quantified by comparing the fluorescence intensity in the nucleus versus the cytoplasm.
Western Blotting of Nuclear and Cytoplasmic Fractions
This technique provides a quantitative measure of the amount of STAT3 protein in the nucleus and cytoplasm.
Protocol:
-
Cell Culture and Treatment: Culture cells in 10-cm dishes to 80-90% confluency. Treat the cells with this compound or alternative inhibitors and/or a STAT3 activator as described for the immunofluorescence protocol.
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40 or Triton X-100) to a final concentration of 0.5% and vortex briefly.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA or Bradford).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against STAT3, a cytoplasmic marker (e.g., GAPDH or β-tubulin), and a nuclear marker (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative amounts of STAT3 in the nucleus and cytoplasm.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The IL-6/gp130/STAT3 signaling pathway and points of inhibition.
Caption: Workflow for assessing STAT3 nuclear translocation.
Conclusion
This compound represents a promising strategy for inhibiting STAT3 signaling by targeting the upstream receptor gp130. This indirect mechanism of action contrasts with direct STAT3 inhibitors like Stattic, S3I-201, and LLL12. While direct quantitative comparisons are limited by the variability in published studies, this guide provides a framework for understanding the relative merits and mechanisms of these compounds. The choice of inhibitor will ultimately depend on the specific research question, the cell system being used, and the desired point of intervention in the STAT3 signaling cascade. The detailed experimental protocols provided herein will enable researchers to rigorously evaluate and cross-validate the effects of these inhibitors on STAT3 nuclear translocation in their own experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistent GP130/STAT3 Signaling Contributes to the Resistance of Doxorubicin, Cisplatin, and MEK Inhibitor in Human Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Napabucasin, a novel inhibitor of STAT3, inhibits growth and synergises with doxorubicin in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Napabucasin Inhibits Proliferation and Migration of Glioblastoma Cells (U87) by Regulating JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of SC144 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of SC144 hydrochloride, a first-in-class, orally active gp130 inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling Precautions
This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat or other protective clothing.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[2]
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:
-
Chemical Waste Collection:
-
Collect all waste this compound, including any contaminated materials (e.g., pipette tips, absorbent paper), in a designated and clearly labeled chemical waste container.
-
The container must be suitable for hazardous chemical waste and kept securely closed.[2]
-
-
Prohibited Disposal Methods:
-
Recommended Disposal Method:
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[2]
-
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, provided in the safety data sheets for this compound. The disposal guidelines are qualitative and emphasize adherence to regulatory standards.
| Parameter | Value |
| IC50 for gp130 | 0.72 μM[3] |
| Storage Temperature | -20°C[3] |
Experimental Protocol: Inhibition of STAT3 Phosphorylation in Cancer Cells
The following is a representative protocol for an experiment to investigate the inhibitory effect of this compound on STAT3 phosphorylation in a cancer cell line, such as the ovarian cancer cell line OVCAR-8.
1. Cell Culture and Seeding:
- Culture OVCAR-8 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
2. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared.
3. Treatment of Cells:
- Dilute the this compound stock solution in cell culture media to the desired final concentrations (e.g., 0.5, 1, 2, 5 µM).
- Remove the existing media from the cultured cells and replace it with the media containing the different concentrations of this compound.
- Include a vehicle control (media with DMSO at the same concentration used for the highest this compound concentration).
- Incubate the cells for a specific time period (e.g., 1, 6, 12, 24 hours).
4. Cell Lysis and Protein Extraction:
- After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
5. Western Blot Analysis:
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
- Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
- Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
6. Data Analysis:
- Quantify the band intensities for p-STAT3 and total STAT3.
- Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative levels of STAT3 phosphorylation.
- Compare the levels of p-STAT3 in the this compound-treated samples to the vehicle control to assess the inhibitory effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-6/gp130/STAT3 signaling pathway, indicating the point of inhibition by this compound, and a typical experimental workflow for its investigation.
References
Personal protective equipment for handling SC144 hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of SC144 hydrochloride, a first-in-class, orally active small-molecule gp130 inhibitor.[1][2] Adherence to these procedural steps is critical for laboratory safety and experimental integrity.
Personal Protective Equipment (PPE) and Hazard Mitigation
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[3] | To prevent eye contact which can cause serious irritation.[3][4] |
| Hand Protection | Protective gloves (e.g., Nitrile gloves).[3][5] | To avoid skin contact which can lead to irritation.[3][4] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or disposable gown.[3][5] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Suitable respirator.[3] Use in a well-ventilated area is crucial.[5] | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[3][4] |
Procedural Guidance for Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.[5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[5]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[5]
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep the compound away from incompatible materials and foodstuff containers.[5]
-
For long-term stability, it is recommended to store at -20°C.[6]
Accidental Release and Disposal Plan
In the event of a spill or the need for disposal, the following procedures must be followed to mitigate exposure and environmental contamination.
Spill Containment and Cleanup:
-
Evacuate: Evacuate personnel from the immediate area.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[3]
-
Absorption: For solutions, absorb with a liquid-binding material such as diatomite or universal binders.[3]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Collection: Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal.[5]
Disposal Protocol:
-
Disposal of this compound and any contaminated materials must be in accordance with local, state, and federal regulations.[3]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not allow the product to enter sewer systems or water sources.[5]
Mechanism of Action: SC144 Signaling Pathway
This compound is an inhibitor of gp130, a transmembrane protein involved in cytokine signaling.[6][7][8] It induces the phosphorylation and deglycosylation of gp130, which in turn abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2] This inhibition of the gp130/STAT3 signaling pathway ultimately leads to the suppression of downstream target gene expression, which can induce cell-cycle arrest and apoptosis in cancer cells.[7][9]
Caption: SC144 inhibits the gp130/STAT3 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. SC 144 hydrochloride | Cytokines | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
